2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
説明
BenchChem offers high-quality 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2S/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRMKYKMOOQJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine: A Technical Guide to Synthesis, Properties, and Biological Applications
Executive Summary & Mechanistic Rationale
The 1,3,5-thiadiazine family represents a highly versatile class of N,S-heterocycles with profound implications in medicinal chemistry and agrochemical development[1]. Among these, 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine stands out due to its specific triaryl substitution pattern. The incorporation of two para-chlorophenyl groups flanking the heteroatoms fundamentally alters the electronic distribution and lipophilicity (LogP) of the core scaffold.
As an Application Scientist, it is critical to understand that this molecule is not merely a static structure; it functions as a dynamic delivery system. Many 1,3,5-thiadiazines operate via a "prodrug" mechanism, where the heterocycle undergoes controlled intracellular hydrolysis to release highly reactive isothiocyanates or dithiocarbamic acids[2]. The 4-chlorophenyl groups specifically enhance the molecule's ability to penetrate rigid fungal cell walls and bacterial membranes, a structural tuning choice that has been shown to significantly outperform non-halogenated analogs[3].
Structural and Chemical Properties
The core of this compound is the 4H-1,3,5-thiadiazine ring—a six-membered, non-aromatic heterocycle containing one sulfur and two nitrogen atoms. The "4H" designation indicates that the carbon at position 4 is sp³ hybridized and saturated, bearing the unsubstituted phenyl ring. Interestingly, the sp³ hybridized sulfur atom in such heterocycles exhibits a strong proclivity to act as a halogen bond acceptor, a property that can be exploited in crystal engineering and target-enzyme docking[4].
Table 1: Physicochemical Profile
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₂₁H₁₄Cl₂N₂S | High carbon/halogen ratio drives lipophilicity. |
| Molecular Weight | 397.32 g/mol | Falls within the optimal range for small-molecule drug/agrochemical penetration. |
| Core Scaffold | 4H-1,3,5-thiadiazine | Non-aromatic; susceptible to targeted hydrolytic ring-opening[2]. |
| Substitution Pattern | 2,6-di(4-chlorophenyl) | Electron-withdrawing chlorines stabilize the adjacent imine bonds while increasing LogP[3]. |
| Solubility | Soluble in DCM, CHCl₃, DMSO | Requires organic solvents for synthesis; formulation requires emulsifiers for biological assays. |
Synthetic Methodology: Multi-Component Cyclocondensation
The synthesis of 2,4,6-triaryl-4H-1,3,5-thiadiazines relies on the Lewis acid-catalyzed multi-component condensation of a thioamide with an aldehyde[1]. This protocol is designed as a self-validating system: the distinct color changes and the evolution of H₂S gas serve as real-time indicators of reaction progress.
Step-by-Step Protocol
-
Reagent Preparation: Dissolve 2.0 equivalents of 4-chlorothiobenzamide (nucleophile) and 1.0 equivalent of benzaldehyde (electrophile) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive thioacylimine intermediate.
-
Lewis Acid Activation: Cool the mixture to 0 °C. Add 0.2 equivalents of Boron trifluoride etherate (BF₃·OEt₂) dropwise. Causality: The Lewis acid coordinates with the carbonyl oxygen of benzaldehyde, drastically increasing its electrophilicity and facilitating the initial nucleophilic attack by the thioamide sulfur/nitrogen.
-
Cyclocondensation: Allow the reaction to warm to room temperature and stir for 12–24 hours. The reaction will evolve hydrogen sulfide (H₂S) gas as the second equivalent of thioamide cyclizes.
-
Quenching & Extraction (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the BF₃·OEt₂, halting any acid-catalyzed degradation of the newly formed thiadiazine ring. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
Mechanistic pathway for 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine synthesis.
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized compound, the following analytical markers must be validated. The presence of the sp³ hybridized C4 proton is the definitive proof of successful 4H-thiadiazine formation.
Table 2: Spectral Characterization Markers
| Technique | Key Diagnostic Marker | Interpretation |
| ¹H NMR (CDCl₃) | Singlet at ~6.0 – 6.5 ppm (1H) | Corresponds to the saturated C4 proton. Its downfield shift is due to the adjacent nitrogen and phenyl ring. |
| ¹³C NMR (CDCl₃) | Peak at ~65 – 75 ppm | Confirms the sp³ hybridized C4 carbon, distinguishing it from fully aromatic systems. |
| FT-IR | ~1600 cm⁻¹ and ~1550 cm⁻¹ | Strong C=N stretching vibrations confirming the imine bonds within the heterocycle. |
| Mass Spectrometry | m/z 396.0 (M⁺) | Isotopic pattern will clearly show the presence of two chlorine atoms (9:6:1 ratio for Cl₂). |
Biological Activity and Agrochemical Potential
The 1,3,5-thiadiazine class is renowned for its broad-spectrum biological efficacy. Compounds like Dazomet are commercially utilized as agricultural bactericides, fungicides, and nematicides[5].
For 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, the biological mechanism is intrinsically linked to its halogenated structure. Research on related pyrazolo-thiadiazines demonstrates that the introduction of chlorophenyl groups significantly enhances antifungal activity against devastating crop pathogens like Magnaporthe grisea (rice blast), often outperforming commercial standards like tricyclazole at low concentrations[3].
The causality behind this efficacy is a two-step process:
-
Enhanced Uptake: The lipophilic 4-chlorophenyl groups allow the molecule to bypass the lipid-rich membranes of pathogens.
-
Prodrug Activation: Once inside the cell, the ambient moisture and enzymatic environment trigger the hydrolytic cleavage of the thiadiazine ring, releasing reactive electrophiles that covalently bind to essential pathogen enzymes[2].
Biological activation pathway and structure-activity relationship of halogenated thiadiazines.
Sources
The Multifaceted Biological Activities of 1,3,5-Thiadiazine Derivatives: A Technical Guide for Drug Discovery and Development
Foreword
The landscape of modern therapeutics and agrochemicals is in a perpetual state of evolution, driven by the urgent need for novel molecules with enhanced efficacy and specificity. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of medicinal and agricultural chemistry. Among these, the 1,3,5-thiadiazine scaffold has garnered considerable attention. Its unique structural features and synthetic accessibility have made it a privileged core for the development of a diverse array of biologically active agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3,5-thiadiazine derivatives. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The 1,3,5-Thiadiazine Scaffold: A Privileged Structure in Chemical Biology
The 1,3,5-thiadiazine ring is a six-membered heterocycle containing one sulfur and two nitrogen atoms at positions 1, 3, and 5. The inherent asymmetry and the presence of multiple heteroatoms endow this scaffold with a unique three-dimensional geometry and electronic distribution, making it an attractive platform for molecular design. The substituents on the nitrogen and carbon atoms of the ring can be readily modified, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn profoundly influences their biological activity.[1]
The synthesis of 1,3,5-thiadiazine derivatives is often achieved through multicomponent reactions, offering a high degree of molecular diversity from readily available starting materials. A common synthetic route involves the reaction of an appropriate amine with carbon disulfide, followed by cyclocondensation with formaldehyde and a second amine or amino acid.[2] This synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores the significance of the 1,3,5-thiadiazine scaffold in contemporary chemical biology.
A Spectrum of Biological Activities: From Microbes to Mammalian Cells
The versatility of the 1,3,5-thiadiazine core is reflected in the broad spectrum of biological activities its derivatives have been shown to possess. These activities span from potent antimicrobial effects to promising anticancer, antiviral, and even agricultural applications.
Antimicrobial Prowess: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains represents a critical global health threat. 1,3,5-Thiadiazine derivatives have demonstrated significant potential as a source of new antimicrobial agents.
Antibacterial Activity: Numerous studies have reported the antibacterial activity of 1,3,5-thiadiazine derivatives against both Gram-positive and Gram-negative bacteria.[3] For instance, a series of 2,6-diphenylimino-4-(substituted)-benzylidene amino-1,3,5-thiadiazines have been synthesized and shown to be active against various microorganisms. The mechanism of antibacterial action is often attributed to the disruption of essential cellular processes in bacteria.
Antifungal Activity: Fungal infections, particularly in immunocompromised individuals, are a growing concern. 1,3,5-Thiadiazine derivatives have exhibited notable antifungal activity against a range of pathogenic fungi, including Candida albicans and Trichophyton mentagrophytes.[3][4] Some derivatives have displayed minimum inhibitory concentration (MIC) values below 2 micrograms/mL against Trichophyton mentagrophytes.[3] The introduction of polar groups, such as those derived from glycine and glycinamide, at the N3 or N5 positions has been explored to enhance antifungal efficacy.[4]
The combination of the 1,3,5-thiadiazine-2-thione moiety with a 1,3,4-thiadiazole group has led to the development of novel derivatives with significant antimicrobial effects against phytopathogenic bacteria and fungi.[5][6] One such compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae that were superior to the commercial bactericide thiodiazole-copper.[5][6]
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents with improved selectivity and reduced side effects is a major focus of cancer research. The 1,3,5-thiadiazine scaffold has been investigated as a template for the design of new anticancer drugs. Although much of the research in this area has focused on the isomeric 1,3,5-triazines, the potential of 1,3,5-thiadiazines is also being explored.[7][8][9][10][11] The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival. For instance, some 1,3,5-triazine derivatives have been shown to inhibit epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a key target in cancer therapy.[7]
Antiviral Activity: A Frontier in Drug Discovery
While less explored than their antimicrobial and anticancer properties, some 1,3,5-thiadiazine and related triazine derivatives have shown promise as antiviral agents.[12][13][14] For example, certain 1,3-thiazine derivatives have demonstrated activity against Herpes simplex virus type 1 (HSV-1).[12] The development of novel antiviral agents is of paramount importance, and the 1,3,5-thiadiazine scaffold represents a potential starting point for the discovery of new viral inhibitors.
Agricultural Applications: Protecting Crops from Pests and Diseases
Beyond their medicinal applications, 1,3,5-thiadiazine derivatives have found utility in agriculture as fungicides, nematicides, and insecticides.[6][15][16][17] Dazomet, a well-known soil fumigant containing the 1,3,5-thiadiazine-2-thione moiety, is used to control soil-borne fungal pathogens, nematodes, and weeds.[6][15] The combination of the 1,3,5-thiadiazine-2-thione fragment with a hydrazide substructure has yielded novel compounds with impressive fungicidal activity against phytopathogenic fungi like Rhizoctonia solani.[15] Furthermore, recent studies have explored 1,3,4-thiadiazine and thiadiazole derivatives as insect growth regulator analogues against pests like Spodoptera littoralis.[16][17]
Unraveling the Mechanism: Structure-Activity Relationships and In Silico Insights
The biological activity of 1,3,5-thiadiazine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of 1,3,5-thiadiazine derivatives with their biological activities.[18][19][20][21] These studies have revealed that factors such as the nature and position of substituents on the thiadiazine ring play a critical role in determining their antimicrobial and other biological effects. For instance, a QSAR study on a series of 3-allyl-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones showed that their antifungal activity was correlated with physicochemical descriptors of the substituents at the N-5 position.[18]
Molecular docking and molecular dynamics simulations have also been utilized to gain insights into the binding mechanisms of these compounds with their biological targets.[16][17][22] These computational approaches can help in identifying key interactions between the ligand and the active site of a protein, thereby guiding the design of more effective inhibitors.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,3,5-thiadiazine derivatives.
General Synthetic Protocol for 3,5-Disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones
This protocol is a widely used method for the synthesis of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold.[2]
Step 1: Formation of the Dithiocarbamate Salt
-
Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add carbon disulfide (1 equivalent) dropwise to the solution at room temperature.
-
Add a solution of potassium hydroxide (1 equivalent) in the same solvent.
-
Stir the reaction mixture for 1-2 hours at room temperature. The formation of the dithiocarbamate potassium salt is often indicated by a color change or precipitation.
Step 2: Cyclocondensation
-
To the solution containing the dithiocarbamate salt, add an aqueous solution of formaldehyde (1 equivalent).
-
Add a solution of the second amine or amino acid (1 equivalent) in a suitable solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: General Synthetic Workflow for THTT Derivatives
Caption: Synthetic pathway for 3,5-disubstituted THTT derivatives.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Step 1: Preparation of Inoculum
-
Culture the microbial strain (bacterial or fungal) on an appropriate agar medium overnight at the optimal growth temperature.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria).
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.
Step 3: Inoculation and Incubation
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (inoculum without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
Step 4: Determination of MIC
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected 1,3,5-thiadiazine derivatives against various pathogens.
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1b-d, h, j | Trichophyton mentagrophytes | < 2 | [3] |
| 1c, e, g, h | Staphylococcus aureus | Active (inhibition zone) | [3] |
| 8a | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL | [5][6] |
| 8a | Rhizoctonia solani | EC50 = 33.70 | [5][6] |
| 4f | Herpes Simplex Virus-2 (HSV-2) | IC50 = 30.00 | [23] |
Conclusion and Future Perspectives
The 1,3,5-thiadiazine scaffold has firmly established itself as a versatile and privileged structure in the fields of medicinal and agricultural chemistry. The diverse range of biological activities, including antimicrobial, anticancer, antiviral, and insecticidal properties, highlights the immense potential of its derivatives. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of bioactive 1,3,5-thiadiazine derivatives is crucial for rational drug design and optimization.
-
Expansion of Biological Screening: Exploring the activity of these compounds against a wider range of biological targets, including emerging pathogens and different cancer cell lines, could uncover new therapeutic applications.
-
Development of More Predictive In Silico Models: Refining QSAR and molecular modeling techniques will enable more accurate prediction of the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel derivatives, thereby accelerating the drug discovery process.
-
Combinatorial Chemistry and High-Throughput Screening: Leveraging modern synthetic and screening technologies will facilitate the rapid identification of lead compounds with improved potency and selectivity.
References
-
Chande, M. S., & Dravid, R. N. (1982). Synthesis of new 1,3,5-thiadiazine and 1,3,5-triazine derivatives and their antimicrobial activity. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 351-357. [Link]
-
Pandey, V. K., Gupta, V. D., & Trivedi, M. (2005). Synthesis and antimicrobial activity of 1,3,5-thiadiazines and their isomerism into 1,3,5-triazines. Indian Journal of Chemistry - Section B, 44(1), 198-201. [Link]
-
Han, W. T., & Trepanier, D. L. (1983). Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. Journal of Medicinal Chemistry, 26(10), 1438-1442. [Link]
-
Yan, X., Wang, K., Zhang, H., Liu, X., & Fan, Z. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7598. [Link]
-
Yan, X., Wang, K., Zhang, H., Liu, X., & Fan, Z. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7598. [Link]
-
Coro, J., Bettiol, J. L., & Rodriguez, H. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Mini-Reviews in Organic Chemistry, 9(2), 166-177. [Link]
-
Coro, J., Bettiol, J. L., & Rodriguez, H. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. Current Medicinal Chemistry, 18(34), 5275-5284. [Link]
-
Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abou-Auda, H. S., Al-Mohizea, A. M., Al-Obaid, A. M., ... & Abdel-Aziz, A. A. M. (2016). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 12(5), 4023-4032. [Link]
-
Verma, A., & Saraf, S. K. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Hafez, A. A. M., & El-Shorbagi, A. N. A. (2017). Design and Synthesis of 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine Derivatives as a Novel Template for Analgesic/Anti-Inflammatory Activity. Archiv der Pharmazie, 350(7), 1700062. [Link]
-
Hayallah, A. M., Aboutabl, M. A., El-Shorbagi, A. N. A., & El-Kerdawy, M. M. (2002). Synthesis and quantitative structure activity relationship (QSAR) study of new 3-allyl-5-substituted-3,4,5,6-tetrarydro-2H-1,3,5-thiadiazine-2-thiones of a potential antimicrobial activity. Bollettino Chimico Farmaceutico, 141(5), 384-393. [Link]
-
El-Shorbagi, A. N. A. (2006). 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 649-698). Elsevier. [Link]
-
Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2016). Therapeutic Utility of 1, 3-Thiazines-Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]
-
Sharma, P. C., & Kumar, A. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3). [Link]
-
Wang, K., Yan, X., Zhang, H., Liu, X., & Fan, Z. (2019). Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo. Molecules, 24(14), 2659. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 8(19), 30-41. [Link]
-
Brullo, C., Musumeci, F., & Schenone, S. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 424-445. [Link]
-
Szychowski, K. A., Gmiński, J., & Wesołowska, O. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5987. [Link]
-
El-Shorbagi, A. N. A., El-Sharkawy, M. A., & Entrena, A. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]
-
Wang, S. F., Li, Y. Q., Wei, Z. P., Zhang, Y. B., & Wang, Q. M. (2011). Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives. Chemical & Pharmaceutical Bulletin, 59(8), 1016-1020. [Link]
-
El-Shorbagi, A. N. A., El-Gendy, Z., & Abbas, S. E. (2002). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Archiv der Pharmazie, 335(9), 419-425. [Link]
-
Arshad, M., Bhat, A. R., & Pokharel, S. (2025). Exploring the antimicrobial properties of synthetic tetrahydro-2 H -1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial studies. RSC Advances, 15(48), 34654-34666. [Link]
-
Ramalakshmi, N., Manimegalai, P., Bhandare, R. R., Shahana, S., & P, K. (2021). 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. Journal of Molecular Structure, 1236, 130298. [Link]
-
Sharma, A., & Kumar, V. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8505. [Link]
-
Li, J., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]
-
Li, Q., Li, H., & Liu, Z. (2019). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. Letters in Drug Design & Discovery, 16(8), 917-924. [Link]
-
El-Shorbagi, A. N. A., El-Sharkawy, M. A., & Entrena, A. (2009). Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]
-
Tkachuk, A. V., Tkachuk, V. M., & Lesyk, R. B. (2022). Novel[5][24]triazolo[3,4-b][3][5][24]thiadiazine and[5][24]triazolo[3,4-b][3][5][24]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7935. [Link]
-
Becerra-Figueroa, R. G., & Doerksen, R. J. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. International Journal of Molecular Sciences, 22(1), 185. [Link]
-
Patel, M. B., & Patel, D. J. (2012). Synthesis and antimicrobial activity of novel 1,3,4-thiadiazine derivatives. Der Pharma Chemica, 4(5), 1896-1903. [Link]
-
Gobouri, A. A., Al-Sheikh, M. A., & El-Metwaly, N. M. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry. [Link]
-
Coro, J., Bettiol, J. L., & Rodriguez, H. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Mini-Reviews in Organic Chemistry, 9(2), 166-177. [Link]
-
Gobouri, A. A., Al-Sheikh, M. A., & El-Metwaly, N. M. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry. [Link]
-
Asif, M. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia, 1(3), 693-718. [Link]
Sources
- 1. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazine Derivatives as Antiprotozoal New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. saudijournals.com [saudijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds | MDPI [mdpi.com]
- 22. Exploring the antimicrobial properties of synthetic tetrahydro-2 H -1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05994A [pubs.rsc.org]
- 23. Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ias.ac.in [ias.ac.in]
Navigating the Landscape of 1,3,5-Thiadiazines: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of 1,3,5-Thiadiazine Derivatives
Senior Application Scientist Editorial: Initial literature exploration for the specific entity, 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, revealed a significant gap in dedicated research. To provide a valuable and scientifically robust technical guide for researchers in drug development, we have broadened the scope to the core 1,3,5-thiadiazine scaffold. This pivot allows for a comprehensive examination of a class of compounds with a rich history and a diverse range of documented biological activities, offering a more impactful resource for scientific inquiry.
Introduction: The 1,3,5-Thiadiazine Core - A Scaffold of Versatility
The 1,3,5-thiadiazine ring system, a six-membered heterocycle containing one sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Derivatives of this core structure have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, antiprotozoal, and even anticancer agents.[1][2] The versatility of the 1,3,5-thiadiazine scaffold lies in the ability to introduce a wide array of substituents at various positions on the ring, allowing for the fine-tuning of their physicochemical properties and biological targets. This guide will delve into the fundamental aspects of 1,3,5-thiadiazine chemistry, from their synthesis to their biological evaluation, providing researchers with a solid foundation for further exploration.
Synthetic Strategies: Constructing the 1,3,5-Thiadiazine Ring
The synthesis of 1,3,5-thiadiazine derivatives often involves the condensation of primary amines, formaldehyde, and a sulfur source, typically carbon disulfide. This classical approach provides a straightforward route to the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, a key intermediate for further functionalization.[1][3] The nature of the N-substituents plays a crucial role in determining the overall biological activity and cytotoxicity profile of the resulting compounds.[3]
General Synthetic Workflow for 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine-2-thiones (mono-THTTs)
A common and effective method for the synthesis of mono-THTT derivatives is outlined below. This multi-step process allows for the introduction of diverse functionalities, which is critical for developing structure-activity relationships (SAR).
Caption: General synthetic scheme for 3,5-disubstituted THTTs.
Physicochemical Properties and Structural Characterization
The physicochemical properties of 1,3,5-thiadiazine derivatives, such as solubility, lipophilicity, and stability, are highly dependent on the nature of their substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. Characterization of these compounds typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of the thiadiazine ring, and identifying the positions of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule, such as C=S (thione) and N-H bonds.
-
X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure.
A Spectrum of Biological Activities: From Microbes to Protozoa
The 1,3,5-thiadiazine scaffold has been a fruitful source of compounds with a wide range of biological activities. The following sections highlight some of the key therapeutic areas where these derivatives have shown promise.
Antimicrobial and Antifungal Activity
Several 1,3,5-thiadiazine derivatives have demonstrated significant activity against various bacterial and fungal strains.[2][4] For instance, certain novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group have exhibited notable antibacterial effects against plant pathogens like Xanthomonas oryzae.[4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antiprotozoal Activity
Derivatives of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold have received considerable attention for their potential as antiprotozoal agents.[1][3] These compounds have been evaluated against various parasitic protozoa, including Leishmania and Trypanosoma species, which are responsible for debilitating tropical diseases.[1] The activity of these compounds suggests they could be promising leads for the development of new treatments for leishmaniasis and other parasitic infections.[1]
| Compound Class | Target Organism | Observed Activity | Reference |
| Mono-THTT derivatives | Leishmania amazonensis | Inhibition of amastigote growth | [1] |
| Bis-THTT derivatives | Various fungi and protozoa | Antifungal and antiprotozoal activity | [1] |
| 1,3,5-Thiadiazine-2-thiones | Xanthomonas oryzae | Antibacterial effects | [4] |
Experimental Protocol: Synthesis of a Representative 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine-2-thione
The following is a generalized, step-by-step methodology for the synthesis of a mono-THTT derivative, based on established literature procedures.[1][3]
Objective: To synthesize a 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivative.
Materials:
-
Primary amine (e.g., aniline)
-
Carbon disulfide (CS₂)
-
Aqueous ammonia (or other suitable base)
-
Formaldehyde solution (37%)
-
Second primary amine (e.g., p-chloroaniline)
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve the first primary amine (1 equivalent) in ethanol in a flask placed in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) to the cooled solution with constant stirring.
-
Add aqueous ammonia (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring in the ice bath for 30-60 minutes. The formation of a precipitate indicates the formation of the dithiocarbamate salt.
-
-
Cyclocondensation Reaction:
-
To the suspension of the dithiocarbamate salt, add an aqueous solution of formaldehyde (1 equivalent).
-
Add the second primary amine (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
The solid product is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed using the analytical techniques described in the "Physicochemical Properties and Structural Characterization" section (NMR, MS, IR).
Future Directions and Conclusion
The 1,3,5-thiadiazine scaffold continues to be an area of active research in the quest for new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the relative ease of their synthesis and modification, make them attractive candidates for drug discovery programs. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The exploration of this versatile heterocyclic system holds significant promise for the development of new treatments for a variety of diseases.
References
- Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95.
- Coro, J., et al. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. The Open Medicinal Chemistry Journal, 5, 51-60.
- Wang, B., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1461-1469.
- Mao, D., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581.
- Bermello, J. C., et al. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. The Open Medicinal Chemistry Journal, 5, 51-60.
Sources
- 1. Thiadiazine Derivatives as Antiprotozoal New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiadiazine Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of novel thiadiazine compounds. Moving beyond a simple recitation of methods, this document elucidates the chemical logic behind synthetic choices, provides a field-proven master protocol, and explores the structure-activity relationships that drive the discovery of new therapeutic agents.
Preamble: The Thiadiazine Scaffold - A Versatile Core in Medicinal Chemistry
Thiadiazines are a class of six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring.[1][2] The arrangement of these heteroatoms gives rise to several isomeric forms, including 1,2,4-, 1,3,4-, and 1,3,5-thiadiazines, each with a unique electronic distribution and three-dimensional shape.[3][4] This structural versatility is the foundation of their chemical and biological diversity.
The significance of the thiadiazine nucleus lies in its prevalence in compounds exhibiting a wide spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][5][6] The N-C-S linkage is a key pharmacophore, and the ability to readily synthesize diverse derivatives makes the thiadiazine scaffold a privileged structure in modern drug discovery.[2]
Caption: Common isomeric forms of the thiadiazine ring.
Section 1: Foundational Synthetic Principles
The most robust and widely adopted strategy for constructing the 1,3,4-thiadiazine core is the cyclocondensation reaction between a key intermediate bearing a thioamide or thiosemicarbazide functionality and an α-halocarbonyl compound.[1][7][8] This approach is valued for its reliability and the commercial availability of diverse starting materials.
Causality of the Core Reaction:
The underlying mechanism involves two key steps:
-
S-Alkylation: The sulfur atom of the thiosemicarbazide, being a soft and potent nucleophile, preferentially attacks the electrophilic carbon of the α-halocarbonyl compound (e.g., a phenacyl bromide). This initial step forms a non-cyclic thioether intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular condensation between a nitrogen atom of the thiosemicarbazide moiety and the carbonyl group, followed by dehydration, leads to the formation of the stable six-membered thiadiazine ring.
The choice of base and solvent is critical. A mild inorganic base, such as potassium carbonate, is often employed to facilitate the initial S-alkylation without promoting self-condensation or decomposition of the starting materials.[9] Anhydrous ethanol is a common solvent as it effectively solubilizes the reactants and facilitates the reaction under reflux conditions.[2][7]
Caption: Core principle of fused thiadiazine synthesis.
Section 2: Master Protocol - Synthesis of a Fused[1][2][5]Triazolo[3,4-b][1][5][10]thiadiazine System
This section provides a detailed, self-validating protocol for the synthesis of a 3-methyl-6-phenyl-5H-[1][2][5]triazolo[3,4-b][1][5][10]thiadiazine, a representative member of a biologically significant class of thiadiazines.[9]
Materials and Reagents:
-
3-Methyl-4-amino-5-mercapto-1,2,4-triazole
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Absolute Ethanol
-
Deionized Water
-
Silica Gel for Thin Layer Chromatography (TLC)
-
Ethyl Acetate/Hexane mixture (for TLC mobile phase)
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-4-amino-5-mercapto-1,2,4-triazole (1.30 g, 0.01 mol), 2-bromo-1-phenylethanone (1.99 g, 0.01 mol), and anhydrous potassium carbonate (1.38 g, 0.01 mol) in absolute ethanol (30 mL).[9]
-
Scientist's Note: The use of anhydrous K₂CO₃ is crucial as it acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Ethanol is an excellent choice of solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.
-
-
Reaction Execution: Heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored every 30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-4 hours, as indicated by the consumption of the starting materials.[9]
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of crushed ice with gentle stirring.[9] A solid precipitate will form.
-
Scientist's Note: Quenching the reaction in ice-cold water serves two purposes: it stops the reaction and precipitates the organic product, which has low solubility in water, while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining inorganic impurities. The crude product can be purified by recrystallization from ethanol to yield the final compound as a crystalline solid.[9]
Protocol Validation and Characterization:
-
TLC Analysis: A successful reaction will show the disappearance of starting material spots and the appearance of a new, single product spot with a different Rf value.
-
Melting Point: The purified product should have a sharp and defined melting point, which can be compared to literature values.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phenyl ring, the methylene protons of the thiadiazine ring, and the methyl protons of the triazole ring.
-
FT-IR: Look for the absence of a C=O stretch (from phenacyl bromide) and the presence of C=N and C-S stretching frequencies.
-
Mass Spectrometry: The molecular ion peak [M]+ should correspond to the calculated molecular weight of the target compound.
-
Caption: Step-by-step workflow for thiadiazine synthesis.
Section 3: Diversification of the Core - Advanced Synthetic Strategies
To accelerate the discovery process and access novel chemical space, modern synthetic methodologies are often employed.
| Synthetic Methodology | Core Principle | Advantages | Key Reference(s) |
| Multi-Component Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form the final product, which incorporates portions of all reactants. | High atom economy, operational simplicity, rapid generation of molecular diversity, reduced waste. | [6][11] |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time. | Increased reaction rates, higher yields, improved purity, suitable for high-throughput synthesis. | [10][12] |
| Solid-Phase Synthesis | One of the starting materials is attached to a solid support (polymeric resin), allowing for simplified purification by simple filtration. | Ideal for creating large libraries of compounds for screening, simplified work-up and purification. | [5][13] |
These advanced methods, particularly MCRs and microwave-assisted synthesis, align with the principles of green chemistry by saving time and energy and reducing solvent usage.[10][11]
Section 4: From Molecule to Medicine - Structure-Activity Relationships (SAR)
The biological activity of thiadiazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these Structure-Activity Relationships (SAR) is paramount for designing more potent and selective drug candidates.
Key SAR Insights:
-
N-Substituents: The chemical nature of substituents on the nitrogen atoms of the thiadiazine ring significantly influences the compound's lipophilicity and overall activity. Attaching moieties like amino acids or peptides can create prodrugs with enhanced cellular uptake.[5]
-
Aromatic Substituents: For derivatives containing aromatic rings (e.g., the 6-phenyl group in the master protocol), the presence of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (-OCH₃) can modulate the electronic properties of the entire molecule, impacting its interaction with biological targets.[1][14] For instance, halogenated phenyl rings are common in potent antimicrobial and anticancer agents.[1]
-
Fused Ring Systems: Fusing the thiadiazine ring with other heterocyclic systems, such as triazoles or imidazoles, often results in compounds with enhanced and sometimes novel biological activities due to the creation of a more rigid, planar structure that can fit into specific enzyme active sites or receptor pockets.[1][15]
Caption: Key regions for Structure-Activity Relationship (SAR) studies. (Note: A chemical structure image would replace the placeholder in a final document).
Section 5: Future Horizons
The field of thiadiazine chemistry continues to evolve, driven by the persistent need for new therapeutic agents. Future research will likely focus on several key areas:
-
Target-Specific Design: Moving from broad screening to the rational design of thiadiazine derivatives that selectively inhibit specific enzymes or receptors implicated in diseases like cancer or multi-drug resistant infections.
-
Exploration of Underexplored Isomers: While 1,3,4-thiadiazines are well-studied, other isomers remain less explored and may offer novel biological activities.[3]
-
Sustainable Synthesis: The broader adoption of green chemistry principles, such as catalyst-free multi-component reactions and the use of environmentally benign solvents, will be crucial for the large-scale and sustainable production of these valuable compounds.[6][11]
By integrating classical synthetic wisdom with modern technologies and a deep understanding of structure-activity relationships, the thiadiazine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry.
- Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. (2026).
- Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. (2024). Banasthali Vidyapith.
-
Thiadiazines, N,N-Heterocycles of Biological Relevance. (2012). Molecules. [Link]
-
Synthesis and Biological Activities of Some 1, 3, 4-thiadiazine Derivatives. DergiPark. [Link]
-
Synthesis and antimicrobial activity of novel 1,3,4-thiadiazine derivatives. (2013). Der Pharma Chemica. [Link]
-
Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity. (2014). Molecules. [Link]
-
Recent advances in the synthesis of thiadiazine derivatives through multicomponent reactions. (2025). Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of thiadiazine derivatives through multicomponent reactions. (2025). Taylor & Francis Online. [Link]
-
Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). MDPI. [Link]
-
Review on Synthetic Strategies for 1,2,4- Thiadiazines and its Biological Activity. (2025). ResearchGate. [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). SLAS Discovery. [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Pharmaceutical Research International. [Link]
-
Thiadiazines, N,N-Heterocycles of Biological Relevance. (2012). ResearchGate. [Link]
-
STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. (2015). International Journal of Creative Research Thoughts. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review - Ratan - Current Pharmaceutical Biotechnology [rjsocmed.com]
- 11. tandfonline.com [tandfonline.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Architecting 4H-1,3,5-Thiadiazines: A Comprehensive Guide to Physical Properties, Chemical Reactivity, and Synthesis
Executive Summary
As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the need for versatile heterocyclic scaffolds. Substituted 4H-1,3,5-thiadiazines represent a highly privileged class of compounds characterized by a six-membered ring containing two nitrogen atoms and one sulfur atom. Their unique structural topology makes them invaluable in agrochemicals (e.g., Dazomet)[1], prodrug design, and antimicrobial therapies[2]. This whitepaper provides a rigorous, causality-driven exploration of their physical and chemical properties, supported by self-validating experimental protocols.
Structural and Physical Properties
Crystallographic Profiling and Conformation
The physical behavior of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazines is heavily dictated by their 3D conformation. X-ray crystallographic analysis, corroborated by semiempirical AM1 and ab initio HF/3-21G* calculations, reveals that these molecules predominantly adopt a favorable "envelope" conformation[2]. In this state, the N5 atom lies out of the main coplanar ring structure[2]. This specific geometric puckering is critical because it dictates the steric accessibility of the nitrogen lone pairs, directly influencing the molecule's solubility, receptor-binding affinity, and reactivity. Nuclear Overhauser Effect (NOE) experiments confirm that this envelope conformer is maintained not just in the solid state, but also in solution[2].
Quantitative Physical Data
The physical properties of 1,3,5-thiadiazines vary significantly based on their substituents. For instance, the agrochemical Dazomet (3,5-dimethyl-1,3,5-thiadiazine-2-thione) is a crystalline solid that decomposes near its melting point due to the thermal lability of the thiocarbonyl linkage[1]. Table 1 summarizes the key physical parameters of representative derivatives.
Table 1: Physical and Spectral Properties of Representative 1,3,5-Thiadiazines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | LogP | Key Spectral Marker (IR) |
| Dazomet [3] | 162.3 | 104–105 (dec.) | 1.30 | 0.63 | 1255 cm⁻¹ (C=S) |
| 1,3,5-Thiadiazine-3,5-diethanol [4] | 192.28 | N/A | 1.20 | 0.54 | N/A |
| 6-(dipropan-2-ylamino)-4-(4-nitrophenyl)-2H-1,3,5-thiadiazine-2-thione [5] | 384.35 | 129–130 | N/A | N/A | 1281 cm⁻¹ (C–N), 1255 cm⁻¹ (C=S) |
Chemical Properties and Reactivity Mechanisms
Halogen Bonding Proclivity
A fascinating chemical property of the sp³ hybridized sulfur atom in tetrahydro-4H-thiopyran-4-one and 1,3,5-thiadiazine derivatives is its proclivity to act as a halogen bond acceptor[6]. When co-crystallized with halogen-bond-donor molecules (e.g., 1,4-diiodotetrafluorobenzene), the sulfur atom engages in bifurcated I···S···I interactions[6]. This supramolecular synthon formation is highly advantageous for crystal engineering and optimizing the solid-state stability of thiadiazine-based active pharmaceutical ingredients (APIs)[7].
Hydrolytic Stability and Prodrug Potential
In drug development, 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT) are heavily investigated as prodrugs for peptide delivery[2]. Their chemical degradation is strictly pH-dependent. High-performance liquid chromatography (HPLC) profiling reveals that these compounds exhibit high acid-stability but undergo specific base-catalyzed degradation in aqueous buffers[2]. Furthermore, enzymatic hydrolysis in human serum provides an advantageous range of half-lives ( t1/2 ), allowing formulation scientists to precisely control the onset and duration of the drug's action[2].
Synthesis via Double Mannich-Type Condensation
The most robust route to architecting 1,3,5-thiadiazines is the double Mannich-type condensation[8]. This involves the reaction of primary amines, formaldehyde, and a sulfur source (such as carbon disulfide or hydrogen sulfide)[2]. While some complex pyrido-fused thiadiazines can be synthesized without a catalyst[8], standard one-pot syntheses often utilize phase-transfer catalysts to bridge aqueous and organic phases[5].
Fig 1. Double Mannich-type condensation mechanism for 4H-1,3,5-thiadiazine synthesis.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and an internal check to prevent downstream failures.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 4H-1,3,5-Thiadiazine-2-thiones
Reference Grounding: Adapted from phase-transfer catalyzed methodologies[5].
Step 1: Dithiocarbamate Formation
-
Action: Suspend ammonium thiocyanate (0.01 mol) or a primary amine in 50 mL of anhydrous acetone. Add carbon disulfide dropwise under basic conditions.
-
Causality: The nucleophilic amine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Acetone is chosen as an aprotic polar solvent to keep the intermediate solvated without quenching the nucleophile.
Step 2: Catalyzed Condensation
-
Action: Add 0.3 mol % tetrabutylammonium bromide (TBAB) as a phase transfer catalyst[5]. Introduce formaldehyde solution dropwise while maintaining the temperature between 0–5 °C.
-
Causality: Formaldehyde acts as the bridging electrophile. Dropwise addition at low temperatures is critical; it prevents the runaway exothermic polymerization of formaldehyde and kinetically favors the cyclization into the thermodynamically stable 6-membered thiadiazine ring. TBAB facilitates the interaction between the aqueous formaldehyde and the organic dithiocarbamate.
Step 3: Isolation and Purification
-
Action: Pour the reaction mixture into five times its volume of cold water. Filter the resulting precipitate and recrystallize from an ethanol-dichloromethane mixture (1:2)[5].
-
Self-Validation: The crude product must precipitate immediately upon aqueous quenching. If an oil forms, it indicates incomplete cyclization or formaldehyde polymerization. Successful recrystallization should yield sharp melting points (e.g., 129–130 °C for specific derivatives)[5], serving as an immediate physical validation of purity before spectroscopic analysis.
Fig 2. Self-validating experimental workflow for thiadiazine synthesis and characterization.
Protocol 2: Self-Validating Hydrolytic Stability Assay (HPLC)
Reference Grounding: Pharmacokinetic profiling of THTT prodrugs[2].
-
Action: Prepare a 1 mg/mL stock of the synthesized 1,3,5-thiadiazine in acetonitrile. Spike into aqueous phosphate buffers ranging from pH 1.2 to 7.4. Analyze via HPLC using a Diode Array Detector (DAD) at t=0,1,2,4,and 24 hours.
-
Causality & Self-Validation: 1,3,5-thiadiazines are base-sensitive[2]. By utilizing a DAD alongside mass spectrometry, any co-eluting degradation products are differentiated by their distinct chromophoric shifts. The system validates itself via mass balance: the sum of the integral areas of the parent compound and the degradation products at t=24 must equal the initial parent integral at t=0 . A loss of total area indicates that degradation products are either precipitating out of solution or irreversibly binding to the column matrix, prompting an immediate solvent system recalibration.
Conclusion
Substituted 4H-1,3,5-thiadiazines are highly tunable scaffolds. By understanding the causality behind their envelope conformation[2], halogen bonding capabilities[6], and pH-dependent hydrolysis[2], researchers can rationally design these molecules for targeted applications ranging from agricultural fungicides[1] to advanced prodrug systems. Strict adherence to self-validating synthetic protocols ensures the reproducible generation of these complex heterocycles.
References
-
Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones Source: ResearchGate URL:[Link]
-
Design and Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library via Uncatalyzed Mannich-Type Reaction Source: ACS Publications URL:[Link]
-
The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives Source: ACS Publications URL:[Link]
-
DAZOMET: International Chemical Safety Cards (ICSC: 0786) Source: International Labour Organization (ILO) / PubChem URL:[Link]
-
A simple, convenient, and one pot synthetic route for the preparation of 1,3,5-thiadiazines-2-thione heterocyclic compounds and their antifungal activity Source: Taylor & Francis Online URL:[Link]
-
Dazomet | C5H10N2S2 | CID 10788 Source: PubChem (National Institutes of Health) URL:[Link]
-
1,3,5-Thiadiazine-3,5-diethanol | CAS#:391670-27-2 Source: Chemsrc URL:[Link]
Sources
- 1. DAZOMET [training.itcilo.org]
- 2. researchgate.net [researchgate.net]
- 3. Dazomet | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Thiadiazine-3,5-diethanol | CAS#:391670-27-2 | Chemsrc [chemsrc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Antimicrobial Screening Protocols for 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Target Audience: Researchers, Microbiologists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Application Protocol
Executive Summary
The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Derivatives of the 1,3,5-thiadiazine family have demonstrated potent broad-spectrum antibacterial, antifungal, and antileishmanial activities . This application note details the standardized, self-validating protocols required for the in vitro antimicrobial screening of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine . By combining high-throughput microdilution assays with orthogonal viability readouts, this guide ensures robust, reproducible data generation for preclinical hit-to-lead optimization.
Mechanistic Rationale & Physicochemical Profile
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before designing an assay. The 4H-1,3,5-thiadiazine core acts as a bioisostere that can interact with vital microbial enzymes, such as reductases essential for cellular metabolism .
The specific addition of 4-chlorophenyl groups at the 2 and 6 positions drastically increases the molecule's lipophilicity (LogP). Causality: This high lipophilicity is not accidental; it is designed to facilitate passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria and the complex cell walls of mycobacteria. Once intracellular, the thiadiazine core exerts its inhibitory effects, leading to metabolic arrest.
Fig 1: Proposed mechanism of action for highly lipophilic 1,3,5-thiadiazine derivatives.
Physicochemical Properties (Target Formulation)
| Property | Value / Characteristic | Experimental Implication |
| Chemical Formula | C21H14Cl2N2S | High molecular weight requires careful solvation. |
| Solubility (Aqueous) | Poor (< 0.1 mg/mL) | Must use 100% DMSO for initial stock solutions. |
| Solubility (Organic) | High in DMSO, DMF | Serial dilutions must maintain DMSO ≤ 1% in final assay. |
| Stability | Stable at room temp | Store stocks at -20°C in amber vials to prevent photodegradation. |
Experimental Workflows & Protocols
To guarantee trustworthiness, every protocol below is designed as a self-validating system . This means internal controls (positive, negative, and vehicle) are built into every microtiter plate to instantly flag false positives (e.g., solvent toxicity) or false negatives (e.g., compound precipitation).
Protocol A: High-Throughput MIC Determination (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) using standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mg/mL.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing the bacterial cell membrane. Using unadjusted broth leads to artificially low MIC values, particularly for Pseudomonas species.
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).
-
Causality: DMSO concentrations >1% compromise bacterial membrane integrity, causing solvent-induced toxicity and generating false-positive antimicrobial efficacy.
-
-
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to each well to achieve a final well concentration of 5×105 CFU/mL.
-
Self-Validation Controls:
-
Vehicle Control: CAMHB + 1% DMSO + Bacteria (Ensures DMSO isn't killing the cells).
-
Positive Control: Ciprofloxacin or Amphotericin B (Validates assay sensitivity).
-
Negative Control: CAMHB + Compound (No bacteria; controls for compound auto-turbidity).
-
-
Incubation: Incubate at 37°C for 18–24 hours.
Protocol B: Resazurin Microtiter Assay (REMA) for Viability
Highly lipophilic compounds like 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine often precipitate in aqueous media, creating turbidity that mimics bacterial growth and ruins OD600 absorbance readings.
Step-by-Step Methodology:
-
Following the 24-hour incubation from Protocol A, add 30 µL of a 0.015% aqueous resazurin solution to all wells.
-
Incubate for an additional 2–4 hours at 37°C in the dark.
-
Observation & Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent.
-
Blue Wells: Dead bacteria (Compound is active).
-
Pink Wells: Live bacteria (Compound is inactive).
-
This orthogonal readout completely bypasses optical interference caused by compound precipitation.
-
Fig 2: High-throughput antimicrobial screening workflow using Resazurin Microtiter Assay.
Protocol C: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics
To determine if the compound is merely pausing growth (bacteriostatic) or actively killing the pathogen (bactericidal), plating is required.
Step-by-Step Methodology:
-
MBC Plating: From the MIC assay, identify the lowest concentration well that shows no visible growth (blue in REMA). Aspirate 10 µL from this well and the three wells above it.
-
Plate onto drug-free Tryptic Soy Agar (TSA) plates.
-
Incubate at 37°C for 24 hours.
-
Causality: Plating onto drug-free agar removes the selective pressure of the thiadiazine. If the compound was bacteriostatic, the bacteria will recover and form colonies. If no colonies form (≥99.9% reduction in CFU), the compound is confirmed bactericidal.
-
-
Time-Kill Kinetics: To assess the rate of kill, expose a starting inoculum of 5×105 CFU/mL to 1×, 2×, and 4× the MIC in macrobroth tubes. Extract aliquots at 0, 2, 4, 8, 12, and 24 hours, perform serial dilutions, and plate for CFU counting.
Data Presentation: Expected Screening Profile
When compiling your screening report, quantitative data must be structured to clearly delineate the spectrum of activity. Below is a representative data structure for 1,3,5-thiadiazine derivatives against a standard preclinical panel .
| Microbial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | 8.0 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Positive | 8.0 | 32.0 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 32.0 | >64.0 | >2 | Bacteriostatic |
| Klebsiella pneumoniae (ATCC 700603) | Negative | 64.0 | >64.0 | N/A | Weak Activity |
| Candida albicans (ATCC 10231) | Fungi | 16.0 | 16.0 | 1 | Fungicidal |
Interpretation Note: The lipophilic nature of the bis(4-chlorophenyl) substitutions typically yields stronger efficacy against Gram-positive bacteria and fungi, as the robust efflux pumps and double-membrane architecture of Gram-negative species often expel highly hydrophobic molecules.
References
-
Khan, R., et al. "Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies." RSC Advances, 2025. URL:[Link]
-
Yan, J., et al. "Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group." PeerJ, 2019. URL: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th Edition. URL:[Link]
Application Note: 1,3,5-Thiadiazines in Agricultural Chemistry: Synthesis, Mechanism, and Pathogen Control
Executive Summary
The 1,3,5-thiadiazine core is a privileged heterocyclic scaffold in agricultural chemistry, renowned for its diverse biological activities, including fungicidal, bactericidal, nematicidal, and herbicidal properties[1]. Historically, commercial formulations such as dazomet (a soil fumigant) and milneb (a broad-spectrum fungicide) have validated the agronomic utility of this pharmacophore[1][2]. Modern agrochemical research focuses on the structural optimization of the 1,3,5-thiadiazine-2-thione moiety—often via the introduction of 1,3,4-thiadiazole or hydrazide fragments—to overcome pathogen resistance and improve environmental safety profiles[1][3]. This application note details the mechanistic pathways, synthetic protocols, and bioassay methodologies required for the development of next-generation 1,3,5-thiadiazine agrochemicals.
Mechanistic Pathways & Mode of Action
The primary mode of action for many 1,3,5-thiadiazines relies on their behavior as pro-drugs. Upon application to moist soil or biological media, the thiadiazine ring undergoes hydrolytic cleavage to release methyl isothiocyanate (MITC)[2]. MITC is a highly reactive, volatile electrophile that readily penetrates the plasma membrane of target phytopathogens. Once intracellular, MITC covalently binds to the nucleophilic sulfhydryl (-SH) groups of essential thiol-containing enzymes (such as succinate dehydrogenase and laccase), leading to irreversible metabolic arrest and subsequent pathogen eradication[2][4].
Fig 1. Degradation of 1,3,5-thiadiazines into MITC and subsequent pathogen enzymatic inhibition.
Synthetic Methodologies: The Double Mannich-Type Condensation
The construction of the 1,3,5-thiadiazine-2-thione ring is most efficiently achieved via a catalyst-free, double Mannich-type multicomponent reaction[5]. This highly atom-economical protocol utilizes inexpensive starting materials—primary amines, carbon disulfide, and formaldehyde—making it highly scalable for agricultural applications[1][5].
Fig 2. One-pot Mannich-type synthetic workflow for 1,3,5-thiadiazine-2-thione derivatives.
Protocol 1: Synthesis of Substituted 1,3,5-Thiadiazine-2-thiones
Objective: To synthesize novel 1,3,5-thiadiazine-2-thiones using a self-validating, one-pot multicomponent reaction.
Step-by-Step Methodology:
-
Dithiocarbamate Formation: Dissolve 100 mmol of the selected primary amine (e.g., phenylamine) in 100 mL of an 18% aqueous potassium hydroxide (KOH) solution. Add 100 mmol of carbon disulfide (CS₂) dropwise to the mixture[1].
-
Causality: The strong alkaline environment deprotonates the amine, enhancing its nucleophilicity for the attack on the electrophilic carbon of CS₂, yielding a stable, water-soluble dithiocarbamate intermediate. The absence of transition-metal catalysts prevents heavy-metal contamination in the final agrochemical product.
-
-
Incubation: Stir the reaction mixture continuously for 4 hours at room temperature (20–25°C)[1].
-
Causality: Extended stirring ensures complete conversion of the primary amine, visually indicated by a color shift from colorless to orange and the precipitation of a white solid intermediate.
-
-
Cyclization (Double Mannich Reaction): Introduce 230 mmol of a 37% formaldehyde solution directly into the reaction vessel. Stir for an additional 1 hour at room temperature[1].
-
Causality: Formaldehyde acts as the bridging electrophile. It reacts with the dithiocarbamate nitrogen and sulfur atoms in a double Mannich-type condensation, effectively closing the six-membered thiadiazine ring.
-
-
Isolation and Purification: Filter the resulting precipitate under vacuum. Wash the crude solid with cold distilled water, followed by recrystallization from an ethanol/water mixture[1].
-
Causality: Recrystallization leverages the differential solubility of the thiadiazine derivative versus unreacted formaldehyde and KOH, yielding a high-purity crystalline product suitable for downstream bioassays.
-
Efficacy Profiling & Quantitative Data
Recent combinatorial optimizations of the 1,3,5-thiadiazine scaffold have yielded derivatives with exceptional potency against notorious agricultural pathogens, often outperforming commercial standards like Carbendazim and Hymexazol[1][3].
Table 1: Comparative Antifungal Efficacy of Substituted 1,3,5-Thiadiazines
| Compound Designation | Structural Modification | Target Phytopathogen | EC₅₀ (μg/mL) | Commercial Standard | Standard EC₅₀ (μg/mL) |
| Compound 8a | 1,3,4-thiadiazole-linked | Rhizoctonia solani | 33.70 | Hymexazol | 67.10 |
| Compound 5b | Hydrazide-linked (4-Cl-Ph) | Rhizoctonia solani | 0.24 | Carbendazim | 0.55 |
| Compound 5b | Hydrazide-linked (4-Cl-Ph) | Botrytis cinerea | 0.85 | Carbendazim | N/A |
| Compound 7a | Hydrazide-linked (4-F-Ph) | Fusarium graminearum | 1.49 | Carbendazim | N/A |
(Data synthesized from in vitro bioassays[1][3])
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Rate Test)
Objective: To quantitatively evaluate the fungitoxicity of synthesized 1,3,5-thiadiazines against phytopathogenic fungi.
Step-by-Step Methodology:
-
Media Preparation: Dissolve the test compound in 1 mL of Dimethyl sulfoxide (DMSO) to create a concentrated stock. Mix this stock into sterile, molten Potato Dextrose Agar (PDA) (cooled to ~50°C) to achieve the desired final test concentrations (e.g., 0.1 to 50 μg/mL). Pour into sterile Petri dishes.
-
Causality: Adding the compound to molten agar at 50°C prevents thermal degradation of the heat-sensitive thiadiazine pharmacophore while ensuring homogenous dispersion. PDA is selected as the basal medium because its high carbohydrate content optimally supports the rapid mycelial growth of pathogens like R. solani, ensuring that any observed growth inhibition is strictly due to the fungitoxic action of the derivative.
-
-
Inoculation: Using a sterile 5 mm cork borer, excise a mycelial plug from the actively growing margin of a 3-day-old fungal culture. Place the plug face-down in the exact center of the compound-amended agar plate.
-
Causality: Sampling from the active margin ensures the fungi are in the exponential growth phase, providing highly reproducible radial growth kinetics.
-
-
Incubation: Incubate the plates in a dark, climate-controlled chamber at 25°C ± 1°C.
-
Causality: Darkness mimics subterranean soil conditions and prevents potential photodegradation of the test compound.
-
-
Measurement and Analysis: Once the mycelium in the blank control plate (DMSO only) reaches the edge of the Petri dish, measure the colony diameters of the treated plates using digital calipers via the cross-method (two perpendicular measurements). Calculate the inhibition rate (%) and EC₅₀ values.
-
Causality: The cross-method accounts for asymmetrical radial growth, providing a highly accurate representation of the total fungal biomass inhibition. The inclusion of a commercial standard (e.g., Carbendazim) acts as a self-validating positive control to benchmark the relative potency of the novel thiadiazine derivatives[3].
-
Conclusion
The 1,3,5-thiadiazine class remains a cornerstone in the development of novel agricultural chemicals. By utilizing robust, catalyst-free synthetic pathways like the double Mannich reaction, researchers can efficiently generate libraries of thiadiazine-2-thione derivatives. Coupling these synthetic efforts with rigorous in vitro bioassays allows for the rapid identification of highly potent, broad-spectrum fungicidal and bactericidal candidates capable of securing global crop yields against evolving phytopathogens.
References
-
Title: Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group Source: nih.gov URL: [Link]
-
Title: Dazomet - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo Source: ccspublishing.org.cn URL: [Link]
-
Title: Design and Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library via Uncatalyzed Mannich-Type Reaction Source: acs.org URL: [Link]
-
Title: A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field Source: acs.org URL: [Link]
Sources
- 1. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dazomet - Wikipedia [en.wikipedia.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Uncatalyzed Multicomponent Synthesis of 2,6-Disubstituted-1,3,5-Thiadiazines
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Scope
The 1,3,5-thiadiazine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting potent antimicrobial, analgesic, and anti-inflammatory activities[1]. Specifically, 2,6-disubstituted-1,3,5-thiadiazines (such as pyrido[2,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazines) are synthesized via a highly efficient, uncatalyzed bis-Mannich condensation[1][2].
This application note provides a self-validating, step-by-step protocol for the construction of the 2,6-disubstituted-1,3,5-thiadiazine core. By leveraging the chemoselectivity of primary amines and thione/thiolate substrates in the presence of excess formaldehyde, this methodology eliminates the need for transition-metal catalysts, offering a highly scalable and atom-economical pathway[2][3].
Mechanistic Rationale: The bis-Mannich Condensation
To successfully execute and troubleshoot this synthesis, one must understand the causality of the molecular assembly. The reaction proceeds via a sequential, one-pot double Mannich-type condensation[2].
-
First Mannich Addition (N-Aminomethylation): The primary amine reacts with formaldehyde to generate a highly electrophilic iminium ion. The nitrogen atom of the thione substrate acts as a nucleophile, attacking the iminium species to form an intermediate mono-adduct[3].
-
Second Mannich Addition (S-Alkylation & Cyclization): A second molecule of formaldehyde reacts with the newly formed secondary amine to generate a second iminium intermediate. The sulfur atom of the thione moiety then undergoes an intramolecular nucleophilic attack, closing the six-membered 1,3,5-thiadiazine ring[2].
Mechanistic pathway of the bis-Mannich condensation forming the 1,3,5-thiadiazine core.
Optimization of Reaction Parameters
The success of this uncatalyzed reaction relies entirely on solvent dynamics and precise thermal control. Table 1 summarizes the empirical data driving our protocol choices.
Table 1: Influence of Reaction Conditions on Yield and Purity
| Solvent | Temp (°C) | Time (min) | Yield (%) | Causality / Mechanistic Observation |
| Ethanol | 78 (Reflux) | 2–5 | 85–92 | Optimal. Balances substrate solubility with product insolubility, driving the reaction via Le Chatelier's principle[2]. |
| Methanol | 65 (Reflux) | 10–15 | 78–82 | Lower boiling point slows the second Mannich condensation step. |
| Acetonitrile | 82 (Reflux) | 30 | 60–65 | Poor solubility of thione intermediates leads to incomplete conversion. |
| DMF | 100 | 120 | 40–45 | Prolonged heating causes thermal degradation of the thiadiazine core. |
Standard Operating Procedure (SOP)
This protocol is engineered to be a self-validating system ; the physical state of the reaction mixture provides real-time feedback on the chemical progress.
Step-by-step experimental workflow for the uncatalyzed synthesis of 1,3,5-thiadiazines.
Step-by-Step Methodology
-
Substrate Dissolution: Suspend the thione/thiolate substrate (2.5 mmol) in 15–20 mL of warm absolute ethanol[2].
-
Causality: Warming the solvent ensures complete dissolution of the starting material. If trace solids remain, filter the solution. Unreacted solid thione will act as a nucleation site, contaminating the final precipitate.
-
-
Amine Addition: To the clear solution, add the primary amine (2.6–2.7 mmol, 1.04–1.08 equiv)[2].
-
Causality: A slight stoichiometric excess compensates for minor amine volatilization and ensures the thione is fully consumed, mitigating the formation of complex poly-aminomethylated byproducts[3].
-
-
Formaldehyde Addition: Rapidly inject 5.0 mL of 37% aqueous formaldehyde (approx. 66.6 mmol) into the stirring mixture[2].
-
Causality: This massive excess (approx. 26 equivalents) is the kinetic engine of the protocol. It forces the equilibrium of the second Mannich step, preventing the reaction from stalling at the mono-adduct stage and driving rapid ring closure.
-
-
Thermal Cyclization: Heat the mixture to reflux (approx. 78 °C) for exactly 2–4 minutes under vigorous magnetic stirring[2].
-
Causality: The bis-Mannich condensation is highly exothermic and rapid. Prolonged heating must be strictly avoided as it leads to the thermal degradation and ring-opening of the newly formed 1,3,5-thiadiazine core.
-
-
Isolation: Cease heating the moment the product begins to separate (precipitate) from the boiling solution[2]. Allow the flask to cool to room temperature.
-
Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual formaldehyde and unreacted amine, then dry under high vacuum.
In-Process Quality Control (IPQC) & Self-Validation
To ensure trustworthiness and reproducibility, verify the success of the synthesis using the following markers:
-
Visual Validation (The "Cloud Point"): The protocol is self-indicating. The sudden transition from a clear boiling solution to a turbid suspension within 2–4 minutes is the definitive macroscopic marker of successful ring closure[2]. If precipitation does not occur within 5 minutes, do not continue heating; instead, cool the mixture and add a few drops of water to induce crystallization.
-
Spectroscopic Validation (1H NMR): The defining structural feature of the 2,6-disubstituted-1,3,5-thiadiazine core is the presence of two distinct methylene environments bridging the heteroatoms ( N−CH2−N and N−CH2−S ). In 1H NMR (typically in DMSO- d6 or CDCl3 ), these protons resonate as characteristic broad singlets or AB spin systems in the 4.50–5.50 ppm range[4]. The appearance of these signals unambiguously confirms the incorporation of the two formaldehyde-derived methylene bridges.
References
-
Design and Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library via Uncatalyzed Mannich-Type Reaction ACS Combinatorial Science (2014) URL:[Link]
-
Synthesis of Tetrahydro-2H-[1,3,5]thiadiazine-5-(4-pyridylcarboxamido)-2-thione with antitubercular activity Scientia Pharmaceutica (2004) URL:[Link]
-
Design and Synthesis of 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine Derivatives as a Novel Template for Analgesic/Anti-Inflammatory Activity ChemMedChem / PubMed (2017) URL:[Link]
-
Mannich bases in medicinal chemistry and drug design European Journal of Medicinal Chemistry / PMC (2020) URL:[Link]
Sources
- 1. Design and Synthesis of 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine Derivatives as a Novel Template for Analgesic/Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Note: High-Throughput Screening of Thiadiazine Compound Libraries for Target-Based and Phenotypic Assays
Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Assay design, causality in protocol choices, and self-validating screening workflows.
Introduction & Scientific Rationale
Thiadiazine derivatives (e.g., 1,2,4-thiadiazines and 1,3,4-thiadiazines) represent a highly privileged and versatile heterocyclic scaffold in modern drug discovery. Recent high-throughput screening (HTS) campaigns have successfully identified thiadiazine-based hits across diverse therapeutic areas. Notable examples include the discovery of [1], the identification of [2], and the emergence of the 1,1-dioxo-thiadiazine core as a [4].
However, screening thiadiazine libraries presents unique biochemical challenges. As demonstrated in a recent [3], substituted thiadiazine rings can undergo acid-catalyzed isomerization and oxidation to generate cysteine-reactive thiol imidazoles. This structural rearrangement drives artifactual inhibitory activity (false positives) via covalent binding. Furthermore, heterocycles often exhibit intrinsic fluorescence that interferes with standard optical readouts.
To overcome these liabilities, this application note details a highly robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol. By employing strict pH control, reducing agents, and time-gated fluorimetry, this workflow ensures that identified hits are bona fide target modulators.
High-Throughput Screening Cascade
The following workflow illustrates the logical progression from primary screening to hit-to-lead optimization, incorporating critical counter-screens to filter out assay artifacts.
Figure 1: Self-validating HTS cascade for thiadiazine compound libraries.
Step-by-Step Protocol: Target-Based TR-FRET Kinase Assay
This protocol uses DYRK1A as the model target, leveraging a 1536-well TR-FRET assay format. The methodology is designed to be a self-validating system, where every experimental choice is grounded in mechanistic causality.
Phase 1: Reagent Preparation & Causality
-
Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Causality (pH & Redox): Maintaining a strict pH of 7.4 and including 1 mM DTT prevents the spontaneous oxidation and isomerization of the thiadiazine core into reactive electrophiles, a known liability [3].
-
Causality (Aggregation): Brij-35 (a non-ionic detergent) prevents the formation of colloidal aggregates, which are a common source of promiscuous, non-specific kinase inhibition by hydrophobic library compounds.
-
-
Detection Buffer: Prepare 50 mM HEPES (pH 7.4), 20 mM EDTA, 0.1% BSA, supplemented with Europium (Eu)-labeled anti-phospho antibody and Streptavidin-XL665.
-
Causality (Reaction Quenching): The 20 mM EDTA rapidly chelates Mg²⁺, abruptly halting ATP-dependent kinase activity. This ensures that well A1 and well P48 of a 1536-well plate have identical reaction times prior to readout.
-
Phase 2: Compound Dispensing
-
Acoustic Transfer: Using an acoustic liquid handler (e.g., Echo 555), dispense 5 nL of thiadiazine compounds (10 mM in DMSO) into the wells of a white, low-volume 1536-well plate.
-
Causality: Acoustic dispensing eliminates physical tip carryover and maintains the final DMSO concentration at ≤0.1%. Higher DMSO concentrations can denature the kinase or alter the solubility profile of the thiadiazine scaffold.
-
Phase 3: Kinase Reaction
-
Enzyme/Substrate Addition: Add 2.5 µL of the DYRK1A and Biotinylated-Substrate mixture to the assay plate. Centrifuge at 1,000 x g for 1 minute and incubate for 15 minutes at room temperature (RT) to allow compound pre-equilibration.
-
Reaction Initiation: Add 2.5 µL of ATP (at its predetermined Kₘ value) to initiate the reaction. Incubate for 60 minutes at RT.
Phase 4: TR-FRET Detection
-
Fluorophore Addition: Add 5 µL of the Detection Buffer to all wells. Incubate for 60 minutes at RT in the dark.
-
Signal Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) using a 50 µs delay and a 300 µs integration window.
-
Causality (Time-Gating): The 50 µs delay allows short-lived autofluorescence from the thiadiazine heterocycles to decay completely before the long-lived lanthanide (Europium) signal is measured, drastically reducing false negatives/positives.
-
Figure 2: TR-FRET assay principle demonstrating target phosphorylation and energy transfer.
Data Presentation & Hit Validation Metrics
A robust HTS campaign requires rigorous statistical validation. The table below summarizes typical quantitative data derived from screening a 100,000-compound thiadiazine library using the outlined protocol.
| Screening Phase | Format | Compound Concentration | Z'-Factor | Hit Rate | False Positive Rate |
| Primary Screen | 1536-well TR-FRET | 10 µM (Single Dose) | 0.75 ± 0.05 | 0.85% | N/A |
| Counter-Screen | 1536-well Fluorophore | 10 µM (Single Dose) | 0.80 ± 0.03 | N/A | 35% of Primary Hits |
| Dose-Response (qHTS) | 384-well TR-FRET | 0.1 nM - 30 µM (10-point) | 0.82 ± 0.04 | 0.15% (Confirmed) | 12% of Confirmed Hits |
| Orthogonal Assay | 384-well KinomeScan | 1 µM & 10 µM | 0.78 ± 0.06 | 0.12% (Validated) | < 5% |
Self-Validating Systems & Troubleshooting
To ensure the trustworthiness of the data, the protocol embeds the following self-validating checks:
-
Z'-Factor Quality Control: The Z'-factor must be calculated for every individual plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Any plate yielding a Z' < 0.5 is automatically flagged as invalid and re-screened.
-
Fluorophore Interference Counter-Screen: Thiadiazines identified as hits in the primary screen are tested against the Eu/XL665 detection reagents in the absence of the kinase and ATP. Compounds that decrease the 665 nm signal in this setup are flagged as optical quenchers or detection-reagent disruptors and discarded.
-
Orthogonal Target Engagement: Validated hits must be confirmed using an orthogonal, non-fluorescent assay (e.g., qPCR-based KinomeScan or label-free mass spectrometry) to definitively prove target engagement [2].
References
-
Dorjsuren, D., et al. "Chemoprotective antimalarials identified through quantitative high-throughput screening of Plasmodium blood and liver stage parasites." Scientific Reports, 2021.[Link]
-
Kumar, K., et al. "Novel selective thiadiazine DYRK1A inhibitor lead scaffold with human pancreatic β-cell proliferation activity." European Journal of Medicinal Chemistry, 2018.[Link]
-
"An activation-based high throughput screen identifies caspase-10 inhibitors." RSC Chemical Biology, 2025.[Link]
-
Ledneczki, I., et al. "Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857)." Journal of Medicinal Chemistry, 2025.[Link]
Application Note: Experimental Design for Evaluating the Efficacy of Thiadiazine-Based Compounds
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Antimicrobial Resistance (AMR) Modulators and Antineoplastic Agents
Introduction & Mechanistic Rationale
Thiadiazines—specifically 1,3,4-thiadiazines and 1,3,5-thiadiazine-2-thiones—are a highly versatile class of nitrogen- and sulfur-containing heterocyclic compounds. Their unique structural topology, characterized by the N–C–S linkage, confers broad-spectrum biological activities, allowing them to readily penetrate lipid bilayers and interact with diverse intracellular targets[1].
Recent pharmacological profiling has highlighted two primary therapeutic avenues for thiadiazine derivatives:
-
Antimicrobial Resistance Breakers: Certain thiadiazines structurally resemble cephalosporins. While they may exhibit weak direct bactericidal activity, they act as potent inhibitors of bacterial efflux systems, such as the , thereby restoring the efficacy of fluoroquinolones[2]. Furthermore, specific derivatives like compound 8a have demonstrated direct antibacterial effects against phytopathogens like Xanthomonas oryzae[3].
-
Anticancer Agents: The lipophilic nature of the triazolothiadiazine skeleton allows these compounds to induce significant cytotoxicity in human cancer cell lines (e.g., HeLa, HepG2, and MCF-7) by disrupting mitochondrial metabolic pathways and inducing apoptosis[1][4].
Experimental Workflow
Caption: Workflow for the biological evaluation and mechanistic profiling of thiadiazine-based compounds.
Protocol 1: Antimicrobial Susceptibility & Efflux Pump Inhibition Assay
Target: Staphylococcus aureus strain 1199B (NorA overexpressor).
Causality & Rationale: Direct Minimum Inhibitory Concentration (MIC) assays often reveal that thiadiazines (e.g., the IJ11 derivative) lack potent direct antibacterial activity[2]. However, dismissing them based on MIC alone is a critical error. Because their structure allows them to competitively bind to the NorA efflux pump, a modulatory assay combining sub-inhibitory concentrations of the thiadiazine with an antibiotic (Norfloxacin) is mandatory to uncover their true value as resistance-breaking adjuvants[2].
Self-Validating Controls: This protocol utilizes Reserpine (a known efflux pump inhibitor) as a positive control, and a vehicle control (DMSO) to ensure that the observed fluorescence retention is exclusively driven by the thiadiazine derivative.
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized bacterial suspension of S. aureus 1199B in Brain Heart Infusion (BHI) broth, adjusted to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL)[5].
-
Direct MIC Determination:
-
Antibiotic Modulatory Assay:
-
Prepare a new 96-well plate containing the standard antibiotic (Norfloxacin) serially diluted.
-
Add the thiadiazine compound to all wells at a sub-inhibitory concentration (e.g., MIC/8)[2].
-
Inoculate, incubate, and calculate the fold-reduction in the Norfloxacin MIC. A ≥4-fold reduction indicates significant efflux pump inhibition.
-
-
Fluorometric Validation (Ethidium Bromide Accumulation):
-
Load S. aureus cells with Ethidium Bromide (EtBr), a known substrate of the NorA pump.
-
Treat cells with the thiadiazine compound. Measure fluorescence (Excitation: 530 nm / Emission: 600 nm) over 60 minutes.
-
Interpretation: Increased fluorescence compared to the negative control confirms that the thiadiazine is blocking the efflux of EtBr, causing it to accumulate and intercalate with intracellular DNA[2].
-
Caption: Mechanism of action for thiadiazine derivatives acting as NorA efflux pump inhibitors.
Protocol 2: In Vitro Cytotoxicity (Anticancer Efficacy)
Target: Human cancer cell lines (e.g., HeLa, HepG2).
Causality & Rationale: To accurately measure the antiproliferative effect of lipophilic thiadiazine derivatives, the is selected because it directly quantifies mitochondrial dehydrogenase activity[5]. Because thiadiazines often induce apoptosis via mitochondrial disruption, measuring metabolic reduction of MTT to formazan provides a direct, causal proxy for cell viability prior to total membrane lysis[1][5].
Self-Validating Controls: The assay must include a known cytotoxic agent (e.g., Doxorubicin) as a positive control, untreated cells as a 100% viability baseline, and a cell-free media+MTT well to subtract background absorbance[5].
Step-by-Step Methodology
-
Cell Seeding: Seed HeLa or HepG2 cells at a density of 5 × 10^3 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow adherence[5].
-
Compound Treatment:
-
Dissolve the synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity)[1][5].
-
Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) in culture media.
-
Replace the well media with 100 µL of the compound dilutions and incubate for 48–72 hours[5].
-
-
MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals[5].
-
Solubilization & Quantification:
-
Carefully aspirate the media without disturbing the crystals.
-
Add 150 µL of DMSO to each well to solubilize the formazan[5].
-
Measure the absorbance at 570 nm using a microplate reader[5].
-
Data Analysis: Calculate the IC50 value using non-linear regression analysis (plotting % cell viability vs. log[concentration])[5].
-
Data Presentation & Quantitative Analysis
The following table summarizes representative efficacy profiles of various thiadiazine derivatives based on established literature baselines, providing a benchmarking tool for novel compound screening.
| Compound Class / Identifier | Target Pathogen / Cell Line | Primary Assay | Expected Outcome / Metric | Mechanism of Action |
| IJ11 (1,3,4-thiadiazine) | S. aureus 1199B | Modulatory / EtBr | ≥4-fold reduction in Norfloxacin MIC | NorA Efflux Pump Inhibitor[2] |
| 8a (1,3,5-thiadiazine-2-thione) | X. oryzae pv. oryzae | Broth Microdilution | ~56% inhibition at 100 µg/mL | Direct Antibacterial[3] |
| 4c / 4d (Triazolothiadiazine) | HeLa / HepG2 | MTT Assay | IC50 < 20 µM | Apoptosis / Cytotoxicity[1] |
| Mono-THTT | Trypanosoma cruzi | Amastigote Count | >80% growth inhibition at 100 µg/mL | Antiprotozoal / Cytostatic[4] |
References
-
Assessment In vitro and In silico of the Activity of Thiadiazines as NorA Efflux Pump Inhibitors. PubMed / Current Microbiology. URL:[Link]
-
Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ. URL: [Link]
-
Synthesis and anticancer activity of long chain substituted 1,3,4-oxadiazol-2-thione, 1,2,4-triazol-3-thione and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. Arabian Journal of Chemistry. URL:[Link]
-
Thiadiazine Derivatives as Antiprotozoal New Drugs. The Open Medicinal Chemistry Journal (via PubMed Central). URL:[Link]
Sources
- 1. Synthesis and anticancer activity of long chain substituted 1,3,4-oxadiazol-2-thione, 1,2,4-triazol-3-thione and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Assessment In vitro and In silico of the Activity of Thiadiazines as NorA Efflux Pump Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. PeerJ Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group [peerj.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimizing the synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Technical Support Center: Optimizing the Synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Overview
The 1,3,5-thiadiazine scaffold is a privileged pharmacophore with documented applications ranging from antimicrobial agents to agricultural protectants (1)[1]. Synthesizing the highly substituted 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine requires a precisely orchestrated multicomponent[3+3] annulation strategy (2)[3]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to achieve high-yield, reproducible syntheses.
Mechanistic Workflow
Reaction pathway for acid-catalyzed multicomponent synthesis of 4H-1,3,5-thiadiazines.
Troubleshooting Guides & FAQs
Q1: Why does my reaction yield plateau at 40-45%, leaving unreacted 4-chlorothiobenzamide? A1: This is a thermodynamic equilibrium issue. The formation of the 1,3,5-thiadiazine core via the condensation of two molecules of thioamide and one molecule of aldehyde releases one equivalent of water and one equivalent of hydrogen sulfide (). If water is not actively removed from the system, the initial imine-formation step reverses. Solution: Switch from a standard reflux condenser to a Dean-Stark apparatus using toluene as the solvent. The azeotropic removal of water drives the equilibrium forward, routinely increasing yields to >80%.
Q2: I am observing a significant side product that is highly crystalline but lacks the C4-phenyl proton in NMR. What is it? A2: You are likely observing 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole. Thioamides are highly susceptible to oxidative dimerization in the presence of trace metals or atmospheric oxygen. Solution: This side reaction is entirely preventable. Degas your solvent (toluene) by sparging with Argon for 15 minutes prior to adding reagents, and maintain a strict inert atmosphere throughout the reflux period.
Q3: The product degrades during silica gel column chromatography. How can I purify it without losing yield? A3: 4H-1,3,5-thiadiazines can be sensitive to the acidic silanol groups on standard silica gel, leading to ring-opening hydrolysis back to the thioamide and aldehyde. Solution: Avoid chromatography altogether. The distinct solubility profile of the target compound allows for direct purification via recrystallization. If chromatography is absolutely necessary for analytical samples, pre-treat the silica gel with 1% triethylamine (Et3N) to neutralize acidic sites.
Q4: What is the mechanistic rationale for using p-Toluenesulfonic acid (p-TsOH) over standard mineral acids like HCl? A4: While HCl can catalyze the initial condensation, it is highly volatile and escapes the reaction mixture at elevated temperatures (e.g., in boiling toluene). p-TsOH is a non-volatile, organic-soluble Brønsted acid that remains in the homogeneous phase, providing continuous protonation of the benzaldehyde carbonyl to facilitate the nucleophilic attack by the thioamide nitrogen.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Water Removal | Time (h) | Isolated Yield (%) |
| 1 | None | Ethanol | 78 | None | 24 | Trace |
| 2 | HCl (10%) | Ethanol | 78 | None | 12 | 42 |
| 3 | BF3·Et2O (10%) | Toluene | 110 | Molecular Sieves | 8 | 65 |
| 4 | p-TsOH (10%) | Toluene | 110 | Dean-Stark | 6 | 88 |
| 5 | p-TsOH (10%) | Xylene | 140 | Dean-Stark | 6 | 61 (Thermal Decomp.) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; specific observable milestones guarantee that the chemical transformations are proceeding correctly.
Step 1: System Preparation and Degassing
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Add 100 mL of anhydrous toluene to the flask.
-
Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen. Validation Check: The absence of oxygen prevents the oxidative dimerization of the thioamide into 1,2,4-thiadiazole.
Step 2: Reagent Charging
-
Under continuous Argon flow, add 4-chlorothiobenzamide (20.0 mmol, 2.0 equiv) and benzaldehyde (10.0 mmol, 1.0 equiv).
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (1.0 mmol, 0.1 equiv) as the catalyst. Validation Check: The mixture will initially appear as a heterogeneous suspension. Complete dissolution upon heating confirms the correct solvent-to-solute ratio.
Step 3: Azeotropic Condensation
-
Heat the reaction mixture to a vigorous reflux (oil bath at 125 °C).
-
Monitor the Dean-Stark trap. As the N-benzylidene intermediate forms, water will azeotrope and collect in the trap. Validation Check: The theoretical yield of water is 0.18 mL (10.0 mmol). The cessation of water droplet formation in the trap (typically after 3-4 hours) is a direct, visual confirmation that the primary condensation step is complete.
Step 4: Cyclization and H2S Elimination
-
Continue refluxing for an additional 2 hours. During this phase, the bis(thioamide) adduct undergoes intramolecular cyclization, releasing H2S gas. Validation Check: Lead(II) acetate paper held at the exhaust of the condenser will turn black (forming PbS), confirming the elimination of H2S and the formation of the 1,3,5-thiadiazine ring. Once the paper no longer darkens, the cyclization is complete.
Step 5: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize the p-TsOH catalyst, followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to approximately 20 mL.
-
Induce crystallization by adding cold ethanol (30 mL) dropwise while stirring.
-
Filter the resulting precipitate and wash with ice-cold ethanol to afford the pure 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine.
References
- Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI.
- Synthesis and Characterization of Novel 1,3,5-Thiadiazine Derivatives Integrated with Quinoline Moiety as Potent Antimicrobial Agents.
- Chemoselective Synthesis of Fluorinated 1,3-Thiazines via Sonication-Assisted [3 + 3] Annulation of Thioamides and α-CF3 Styrene.
Sources
Stability issues of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine in solution
Welcome to the Application Scientist Support Center. Working with complex heterocycles like 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine requires a rigorous understanding of their behavior in solution. This guide is designed to help researchers troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.
Mechanistic Foundations of Thiadiazine Instability
The structural integrity of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine is heavily dependent on its microenvironment. The electron-withdrawing nature of the 4-chlorophenyl groups at the C2 and C6 positions increases the electrophilicity of the adjacent carbon centers. This makes the molecule highly susceptible to two primary degradation pathways:
-
Base-Catalyzed Hydrolysis: The pH profile for the degradation of 1,3,5-thiadiazine derivatives in aqueous solutions demonstrates specific base-catalyzed reactions, while showing high acid stability 1. Under basic conditions, hydroxide ions attack the electrophilic carbons, leading to ring-opening or isomerization into 1,3,5-triazines .
-
Oxidative Stress: The endocyclic sulfur atom is susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of sulfoxides and sulfones 2.
Degradation pathways of 4H-1,3,5-thiadiazine via hydrolysis and oxidation.
Troubleshooting Guide & FAQs
Q: Why does my compound degrade rapidly in physiological buffers (pH 7.4) but remain stable in acidic media? A: This is a classic manifestation of base-catalyzed hydrolysis. In neutral-to-slightly basic media (like pH 7.4 PBS), hydroxide ions act as strong nucleophiles, attacking the C=N bonds of the thiadiazine ring. Conversely, in acidic environments (pH < 5), the lack of strong nucleophiles and the protonation of the nitrogen atoms stabilize the ring against nucleophilic attack, granting the compound high acid stability.
Q: How do I prevent oxidative degradation during long-term storage? A: The sulfur atom within the heterocycle is a prime target for oxidation. To prevent this, store the compound as a lyophilized powder under an inert atmosphere (Argon or Nitrogen) at -20°C. If you must store it in solution, use strictly anhydrous, degassed solvents and utilize amber vials to avoid ambient light, which can catalyze photo-oxidation.
Q: My LC-MS/NMR data shows unexpected peaks over time. What are the likely degradants? A: If your experiment involves aqueous conditions, the primary degradants are likely ring-opened thiocarbamides or isothiocyanates 3. Additionally, base-catalyzed isomerization to 1,3,5-triazines is a well-documented pathway. If the experiment involves prolonged aerobic exposure, look for +16 Da or +32 Da mass shifts in your LC-MS data, which correspond to the sulfoxide or sulfone derivatives, respectively.
Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected kinetic behavior of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine across various environments.
| Solvent System | pH | Temperature | Half-Life (t₁/₂)* | Primary Degradation Pathway |
| PBS Buffer | 7.4 | 37°C | ~4.5 hours | Base-catalyzed hydrolysis / Ring opening |
| Acetate Buffer | 4.5 | 37°C | >72 hours | None (Acid Stable) |
| Anhydrous DMSO | N/A | 25°C | >6 months | None (Stable) |
| DMSO (Ambient Air) | N/A | 25°C | ~14 days | S-Oxidation (Sulfoxide formation) |
*Note: Values are representative kinetic estimates based on the structural class behavior of highly substituted 4H-1,3,5-thiadiazines.
Self-Validating Experimental Protocols
To ensure reproducibility, you must build self-validating checks into your workflows. Do not assume your compound remains intact during prolonged biological assays.
Protocol 1: Preparation of Stable Stock Solutions
Causality: Water and oxygen are the primary drivers of degradation. Using anhydrous DMSO prevents hydrolysis, while argon purging prevents S-oxidation.
-
Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature inside a desiccator. Validation Check: Opening a cold vial introduces ambient condensation, instantly initiating hydrolysis.
-
Dissolution: Dissolve the compound in anhydrous, degassed DMSO (water content <0.005%) to achieve your target concentration (e.g., 10 mM).
-
Aliquoting: Transfer the solution into amber glass vials to eliminate photo-oxidation risks.
-
Purging & Storage: Purge the headspace of each vial with Argon gas for 10 seconds. Seal immediately with PTFE-lined caps and store at -80°C.
Protocol 2: Kinetic Stability Assay (HPLC-UV)
Causality: To trust your downstream data, you must empirically determine the half-life of your compound in the specific assay buffer you intend to use.
-
Spiking: Spike the DMSO stock solution into your target aqueous buffer (e.g., pH 7.4 PBS) to a final concentration of 50 µM. Ensure the final DMSO concentration is ≤1% to accurately mimic biological assay conditions.
-
Incubation: Incubate the solution at 37°C in a thermomixer protected from light.
-
Quenching (Critical Step): At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 100 µL aliquot and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Validation Check: The acid drops the pH, instantly halting base-catalyzed hydrolysis, while the organic solvent stabilizes the thiadiazine for analysis.
-
Analysis: Centrifuge at 14,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (λ = 254 nm) using a C18 column (Mobile Phase A: 0.1% TFA in H2O; Mobile Phase B: Acetonitrile).
-
Quantification: Plot the natural logarithm of the intact parent peak area versus time. Calculate the pseudo-first-order degradation rate constant ( k ) and determine the half-life ( t1/2=0.693/k ).
References
- Title: Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones Source: ResearchGate URL
- Title: Synthesis and antimicrobial activity of 1,3,5-thiadiazines and their isomerism into 1,3,5-triazines Source: NIScPR URL
- Title: Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities Source: MDPI URL
- Title: Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs)
Sources
Technical Support Center: 4H-1,3,5-Thiadiazine Degradation & Stability
Welcome to the Technical Support Center. As application scientists working with 4H-1,3,5-thiadiazine compounds—particularly tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives used as biolabile prodrugs and agricultural biocides—we frequently encounter challenges related to their aqueous stability. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your kinetic and structural assays.
Module 1: Mechanistic Knowledge Base
Q: What are the primary degradation products of 1,3,5-thiadiazine compounds in aqueous media, and why do they form? A: The biological activity of THTT derivatives is fundamentally tied to their hydrolytic degradation. In aqueous environments, the 1,3,5-thiadiazine ring undergoes a ring-opening hydrolysis. This breakdown yields highly reactive intermediates, specifically 1[1]. This is a deliberate feature in drug design; the THTT moiety acts as a biolabile prodrug carrier that masks primary amines to increase lipophilicity, subsequently releasing the 1[1].
Fig 1. Hydrolytic degradation pathway of 4H-1,3,5-thiadiazine derivatives into active metabolites.
Q: Why does the degradation rate of my thiadiazine derivative vary drastically across different pH buffers? A: The hydrolysis of these compounds is strongly pH-dependent. Research demonstrates that THTT derivatives exhibit high acid stability but undergo 2[2]. At higher pH levels, hydroxide ions act as strong nucleophiles, attacking the electron-deficient carbon of the thiadiazine ring and accelerating ring cleavage. Conversely, in acidic media (pH < 4), the protonation state of the ring stabilizes the structure, significantly prolonging the half-life.
Summary of Kinetic Stability Data
To benchmark your experiments, refer to the following quantitative data summarizing the stability of various thiadiazine derivatives under different conditions:
| Compound / Derivative | pH Level | Temp | Degradation Rate / Stability Profile | Primary Mechanistic Observation |
| DTTT (3,5-dimethyl-THTT) | pH 2.0 - 10.5 | 25 °C | Highly variable (Faster at high pH) | Undergoes 3[3] |
| THTT-β-phenylalanine | pH 7.4 | 37 °C | High lability (Short half-life) | High susceptibility to 4[4] |
| THTT-β-alanine | pH 7.4 | 37 °C | Moderate lability | Steric/electronic factors confer 4[4] |
| General THTT Prodrugs | pH < 4.0 | 25 °C | Highly stable | Exhibits 2; resists ring opening[2] |
Module 2: Validated Experimental Protocols
Q: How should I set up a kinetic degradation study for a novel 1,3,5-thiadiazine prodrug to ensure reproducible results? A: When monitoring the pseudo-first-order rate of hydrolysis, the assay must be a self-validating system. Variations in temperature, solvent evaporation, or injection volumes can easily skew kinetic plots. Below is our gold-standard protocol for HPLC-UV monitoring.
Step-by-Step Methodology: Real-Time HPLC Monitoring of Thiadiazine Hydrolysis
-
Preparation of Stock Solutions: Dissolve the synthesized 4H-1,3,5-thiadiazine derivative in an aprotic organic solvent (e.g., anhydrous HPLC-grade acetonitrile) to create a 10−3 mol/L stock. Include a stable, non-reactive internal standard (e.g., benzophenone) in this stock.
-
Causality: Using protic solvents like methanol or ethanol can lead to premature nucleophilic attack on the thiadiazine ring before the assay even begins. The internal standard self-validates the protocol by correcting for any solvent evaporation or autosampler injection volume errors.
-
-
Buffer Equilibration: Aliquot 2.5 mL of the target aqueous buffer (e.g., isotonic phosphate buffer, pH 7.4) into screw-capped test tubes. Submerge the tubes in a thermostatic water bath pre-heated to exactly 37 °C for at least 30 minutes.
-
Causality: Hydrolysis kinetics are exponentially sensitive to temperature. Pre-equilibration ensures the reaction occurs at a constant temperature from t=0 , preventing non-linear kinetic curves.
-
-
Reaction Initiation: Spike 250 µL of the stock solution into the pre-heated buffer. Vortex immediately for 5 seconds to ensure homogeneity.
-
Sampling and Acid-Quenching: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot from the reaction mixture. Immediately mix this aliquot with 100 µL of a quenching solution (e.g., 0.1 M HCl).
-
Chromatographic Analysis: Inject the quenched samples onto a C18 reverse-phase column. Plot the natural log of the ratio of the parent compound peak area to the internal standard peak area against time to derive the pseudo-first-order rate constant.
Module 3: Troubleshooting Guide
Q: My kinetic data is non-linear and inconsistent between replicates. How do I isolate the source of the error? A: Inconsistent degradation kinetics usually stem from environmental fluctuations during the assay or improper sample handling. Follow the logical workflow below to systematically isolate and resolve the issue.
Fig 2. Troubleshooting workflow for resolving inconsistent kinetic data in degradation assays.
Q: I am observing premature degradation of my synthesized thiadiazine powders during storage. How can I prevent this? A: Solid-state degradation is often driven by ambient moisture. Because water initiates the hydrolytic cascade, even trace atmospheric humidity can degrade the powder over time.
-
Corrective Action: Store all 4H-1,3,5-thiadiazine compounds in tightly sealed amber vials backfilled with argon or nitrogen gas. Keep them desiccated at -20 °C. When preparing for an experiment, allow the vial to reach room temperature before opening it; this prevents condensation of atmospheric moisture onto the cold powder, which would otherwise trigger localized hydrolysis.
References
-
Degradation of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione in aqueous aerobic media - Environmental Toxicology and Chemistry[Link]
-
Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones - ResearchGate[Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 3,5-DISUBSTITUTED-TETRAHYDRO-2H-1,3,5-THIADIAZINE- 2-THIONE DERIVATIVES - Turk J Pharm Sci[Link]
Sources
Improving the solubility of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Welcome to the Technical Support Center for the formulation and solubilization of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine .
As a Senior Application Scientist, I have designed this hub to help you overcome the severe physicochemical barriers associated with this compound. Due to its rigid thiadiazine core and three bulky, highly lipophilic aromatic rings, this molecule exhibits massive crystal lattice energy and extreme hydrophobicity. This typically results in Biopharmaceutics Classification System (BCS) Class II or IV behavior—characterized by dissolution-rate limited absorption and frequent precipitation in aqueous assays.
Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to ensure your in vitro and in vivo workflows succeed.
Troubleshooting Guides & FAQs
Q: When I dilute my 10 mM DMSO stock of the thiadiazine derivative into PBS or cell culture media, the solution immediately turns cloudy. How do I prevent this? A: You are observing "solvent shift precipitation." When your DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water. The hydrophobic, water-repelling forces of the bis(4-chlorophenyl) rings overcome the entropy of mixing, causing the highly lipophilic molecules to rapidly nucleate and crash out of solution.
-
The Fix: You must lower the thermodynamic barrier of solvation. Instead of a direct spike, pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) at a 1:1 or 1:2 ratio before adding it to the media. The surfactant forms transient micelles that shield the hydrophobic thiadiazine core during the solvent shift, maintaining a supersaturated state long enough for your assay.
Q: We are observing near-zero oral bioavailability in our murine pharmacokinetic (PK) studies when dosing as an aqueous methylcellulose suspension. What formulation strategy should we adopt? A: Aqueous suspensions rely on the gastrointestinal fluids to break down the drug's crystalline lattice. For 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, this lattice energy is simply too high. You must bypass the crystalline dissolution step entirely.
-
Strategy 1 (Amorphous Solid Dispersions): By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP K30), you force the drug into a high-energy amorphous state. This completely eliminates the crystal lattice energy barrier, drastically improving the dissolution rate[1].
-
Strategy 2 (Lipid-Based Formulations / SMEDDS): Formulating the drug in a lipid-based vehicle (oils + surfactants) ensures the drug is pre-solubilized. Upon reaching the GI tract, it spontaneously forms microemulsions. Highly lipophilic drugs formulated this way can also be absorbed via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism[2].
Q: Can we use cyclodextrins to solubilize this compound for intravenous (IV) administration? A: Yes, but standard α
- or β -cyclodextrins will likely fail due to steric hindrance. The 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine molecule is exceptionally bulky.
-
The Fix: You must use a chemically modified derivative with a larger, more flexible hydrophobic cavity, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic aromatic rings of the drug will displace high-energy water molecules inside the HP- β -CD cavity, forming a non-covalent inclusion complex. This significantly increases apparent aqueous solubility without altering the drug's covalent structure[3]. Be aware that for highly lipophilic drugs, the intrinsic solubility ( S0 ) observed during phase-solubility analysis may be artificially elevated due to the formation of nanosized drug aggregates in the aqueous medium[4].
Strategic Decision Workflows
Decision tree for selecting a solubility enhancement strategy for 1,3,5-thiadiazine derivatives.
Thermodynamic pathway of HP-β-CD inclusion complex formation via non-covalent interactions.
Quantitative Data Summary
Table 1: Comparison of Excipient Strategies for Lipophilic Thiadiazines
| Formulation Strategy | Primary Mechanism of Action | Ideal Route of Admin | Relative Cost | Complexity |
| Co-solvency (PEG/Tween) | Reduces interfacial tension; micellar shielding | In Vitro / IV | Low | Low |
| Solid Dispersion (PVP K30) | Crystalline to amorphous conversion; Δ Lattice Energy | Oral (Solid Dose) | Medium | Medium |
| SMEDDS (Lipid/Surfactant) | Bypasses dissolution; promotes lymphatic uptake | Oral (Capsule) | High | High |
| Inclusion Complex (HP- β -CD) | Molecular encapsulation; shields hydrophobic rings | IV / Oral | High | Medium |
Self-Validating Experimental Protocols
Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)
Causality: Dissolving both the drug and a hydrophilic polymer in a common volatile solvent, followed by rapid evaporation, traps the drug molecules within the polymer chains before they can re-nucleate into a crystal lattice[1].
-
Reagent Prep: Weigh out 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine and Polyvinylpyrrolidone (PVP K30) in a 1:4 (w/w) ratio.
-
Solubilization: Dissolve both components in a minimal volume of a common organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v) under continuous magnetic stirring until the solution is completely clear.
-
Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a dry film forms on the flask.
-
Desiccation: Place the resulting solid film in a vacuum desiccator for 24 hours to remove any residual solvent traces.
-
Milling: Pulverize the dried film using a mortar and pestle, then pass through a 60-mesh sieve to ensure uniform particle size.
-
Self-Validation Step (Crucial): Analyze the resulting powder under a Polarized Light Microscope (PLM).
-
Pass: The field of view remains completely dark (isotropic), confirming a 100% amorphous state.
-
Fail: Birefringence (glowing crystals) is visible, indicating incomplete dispersion or recrystallization. Increase the polymer ratio or evaporation speed.
-
Protocol B: Preparation of HP- β -CD Inclusion Complex (Kneading Method)
Causality: Mechanical kneading in the presence of a small amount of water provides the necessary activation energy for the lipophilic drug to displace water molecules from the cyclodextrin cavity, driving the system toward thermodynamic equilibrium[3].
-
Wetting: Weigh out equimolar amounts (1:1 molar ratio) of the thiadiazine drug and HP- β -CD. Place the HP- β -CD in a ceramic mortar.
-
Paste Formation: Add a small volume of a 50% v/v ethanol/water solution to the HP- β -CD and triturate until a smooth, homogenous paste is formed.
-
Kneading: Slowly incorporate the drug powder into the paste. Knead the mixture continuously for 45 to 60 minutes. Add microliter amounts of the ethanol/water solution if the paste dries out prematurely.
-
Drying: Collect the paste and dry it in a hot air oven at 45°C for 24 hours.
-
Sieving: Gently crush the dried complex and pass it through an 80-mesh sieve.
-
Self-Validation Step (Crucial): Perform a Phase Solubility Analysis. Suspend excess amounts of the drug in aqueous solutions containing increasing concentrations of HP- β -CD (0 to 15 mM). Shake at 37°C for 48 hours, filter, and analyze drug concentration via HPLC.
-
Pass: A linear increase in drug solubility as cyclodextrin concentration increases ( AL -type curve) validates successful 1:1 stoichiometric complexation[4].
-
References
-
Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Techniques Source: sphinxsai.com URL:[Link]
-
LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY Source: jgtps.com URL:[Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: humapub.com URL:[Link]
Sources
Scaling up the production of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Welcome to the Technical Support Center for the scale-up synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. This document provides a causality-driven, self-validating framework to ensure technical accuracy, high yields, and safe handling during kilogram-scale operations.
Part 1: Process Workflow
Workflow for the scale-up synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine.
Part 2: Self-Validating Scale-Up Protocol (1-kg Target)
The construction of the 1,3,5-thiadiazine core heavily relies on the multicomponent Mannich-type condensation of thioamides with aldehydes and an ammonia source[1]. The following protocol is engineered for a 1.0 kg yield.
Step 1: Reactor Preparation & Reagent Charging
-
Action: Charge a 10-L jacketed glass reactor with 4-chlorothiobenzamide (2.05 eq), benzaldehyde (1.00 eq), and ammonium acetate (1.50 eq) in 5 L of anhydrous toluene. Add p-toluenesulfonic acid (p-TsOH, 0.10 eq). Equip the reactor with a Dean-Stark trap and route the off-gas line to a 10% NaOH scrubber.
-
Causality: Ammonium acetate acts as a dual-purpose reagent: it provides the necessary nitrogen atom for the thiadiazine ring while simultaneously buffering the acidic environment, preventing the premature hydrolysis of the thioamide. p-TsOH activates the benzaldehyde carbonyl for nucleophilic attack[2]. The NaOH scrubber is mandatory to neutralize the stoichiometric hydrogen sulfide (H₂S) gas generated during the cyclization[3].
-
Self-Validation: The system validates its initial state through mass balance. Ensure the moisture content of the starting toluene is <0.05% via Karl Fischer titration; excess initial water will artificially inflate the Dean-Stark volume and mask a stalled reaction.
Step 2: Cyclization & Azeotropic Water Removal
-
Action: Ramp the reactor temperature to 110–115 °C to establish a vigorous reflux. Maintain an agitation rate of 250–300 rpm.
-
Causality: Toluene is selected because its boiling point allows for the efficient azeotropic removal of water, driving the endothermic condensation forward. High agitation is critical to strip dissolved H₂S from the liquid phase, preventing it from shifting the equilibrium backward[3].
-
Self-Validation: Monitor the water accumulation in the Dean-Stark trap. For a 1-kg scale run, the theoretical water byproduct is exactly 75.7 mL (2 equivalents per mole of product). If water collection stalls significantly below this volume, the condensation has arrested.
Step 3: In-Process Control (IPC) & Workup
-
Action: After 6 hours, sample the reaction mixture for HPLC analysis. Proceed to workup when residual benzaldehyde is <2% AUC. Cool the reactor to 25 °C and wash the organic layer with 5% NaHCO₃ (2 x 2 L).
-
Causality: Neutralizing the acid catalyst with NaHCO₃ is critical before concentration. Concentrating the mixture in the presence of acid and trace water will catalyze the ring-opening hydrolysis of the newly formed thiadiazine.
-
Self-Validation: The aqueous wash pH must test at ≥7.5. A lower pH indicates incomplete neutralization, requiring an additional wash step.
Step 4: Crystallization
-
Action: Concentrate the organic phase under reduced pressure to ~1.5 L. Add 3 L of hot ethanol and cool to 5 °C at a controlled rate of 10 °C/hour.
-
Causality: A slow cooling ramp controls supersaturation, promoting the growth of large, high-purity crystals and preventing the occlusion of unreacted 4-chlorothiobenzamide within the crystal lattice.
-
Self-Validation: Sample the mother liquor post-filtration. If the product concentration in the mother liquor exceeds 15 mg/mL, the cooling ramp was too fast or the final temperature was not held long enough, indicating a yield loss that requires secondary recovery.
Part 3: Quantitative Data & Critical Process Parameters
Table 1: Stoichiometry and Reagent Quantities (Target: 1.0 kg / 2.10 mol of Product)
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass/Volume |
| Benzaldehyde (Limiting) | 106.12 | 1.00 | 2.10 | 222.8 g |
| 4-Chlorothiobenzamide | 171.65 | 2.05 | 4.31 | 739.8 g |
| Ammonium Acetate | 77.08 | 1.50 | 3.15 | 242.8 g |
| p-Toluenesulfonic Acid (p-TsOH) | 190.22 | 0.10 | 0.21 | 39.9 g |
| Toluene (Solvent) | 92.14 | N/A | N/A | 5.0 L |
Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
| Process Step | Parameter / IPC | Target Specification | Rationale |
| Cyclization | Reflux Temperature | 110–115 °C | Optimal for toluene/water azeotrope formation. |
| Cyclization | Agitation Rate | 250–300 rpm | Ensures efficient H₂S stripping to drive equilibrium. |
| Cyclization | IPC 1: Dean-Stark Water Vol. | ~75.7 mL | Validates condensation progress via mass balance. |
| Cyclization | IPC 2: HPLC (Benzaldehyde) | < 2% AUC | Confirms reaction completion before workup. |
| Workup | IPC 3: Aqueous Wash pH | ≥ 7.5 | Prevents acid-catalyzed hydrolysis during concentration. |
Part 4: Troubleshooting Guides & FAQs
Q1: Why is the yield dropping significantly upon scaling from 10 g to 1 kg? A: At the bench scale, H₂S escapes the solution rapidly due to a high surface-area-to-volume ratio. At the 1-kg scale, hydrostatic pressure and poor mixing can cause H₂S to remain dissolved in the toluene, shifting the equilibrium backward and promoting the formation of dithiazine side-products[3]. Corrective Action: Increase the agitation rate to >250 rpm to enhance gas-liquid mass transfer and introduce a steady sweep of inert nitrogen (0.5 L/min) through the reactor headspace to actively strip H₂S into the scrubber.
Q2: The IPC shows stalled conversion after 4 hours, and water collection in the Dean-Stark trap has stopped. What is the cause? A: This indicates catalyst deactivation. If the ammonium acetate decomposes too rapidly at reflux, the evolved ammonia can neutralize the p-TsOH catalyst before the condensation is complete[1]. Corrective Action: Spike the reactor with an additional 0.05 eq of p-TsOH. To prevent this in future runs, ensure the heating ramp is gradual (e.g., 1 °C/min) to allow the intermediate imine to form before the bulk of the ammonium acetate decomposes.
Q3: My product is co-crystallizing with unreacted 4-chlorothiobenzamide. How do I purify it? A: Thioamides have moderate solubility in cold ethanol, which leads to co-precipitation if the crystallization mixture is cooled too rapidly or if the thioamide excess was too high. Corrective Action: Implement a self-validating solubility check: before cooling, ensure the mixture is a completely clear solution at 75 °C. If unreacted thioamide is >5% by HPLC, wash the final filter cake with cold isopropanol instead of ethanol. Isopropanol offers a higher selectivity for removing thioamides without dissolving the thiadiazine product.
References
-
[2] Chemoselective Synthesis of Fluorinated 1,3-Thiazines via Sonication-Assisted[3 + 3] Annulation of Thioamides and α-CF3 Styrene. ACS Publications. 2
-
[3] One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. PMC. 3
-
[1] Design and Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library via Uncatalyzed Mannich-Type Reaction. ACS Publications. 1
Sources
Thiadiazine Synthesis Support Center: Troubleshooting & Protocol Refinement
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity, functionalization, and purification of thiadiazine scaffolds. The synthesis of these sulfur-nitrogen heterocycles is notoriously sensitive to kinetic versus thermodynamic control.
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the causality behind experimental failures, providing self-validating protocols to ensure your 1,3,4-thiadiazine and 1,2,6-thiadiazine workflows are robust and reproducible.
Mechanistic Workflow & Troubleshooting Logic
Before diving into specific issues, it is critical to understand the divergent pathways that dictate ring closure. The diagram below illustrates the decision tree for driving the bimolecular nucleophilic substitution toward the desired six-membered thiadiazine ring rather than the five-membered thiazole byproduct.
Reaction pathways determining 1,3,4-thiadiazine vs. thiazole formation.
Frequently Asked Questions (FAQs)
Q1: During the cyclocondensation of thiosemicarbazides with α-haloketones, my NMR shows a mixture of 1,3,4-thiadiazine and thiazole byproducts. How do I drive regioselectivity?
Causality & Explanation: The interaction between 4-substituted thiosemicarbazides and α-haloketones initiates via a bimolecular nucleophilic substitution of the halogen by sulfur[1]. The subsequent ring closure is highly dependent on solvent polarity, temperature, and proton concentration. Elevated temperatures and polar protic environments favor the thermodynamic 1,3,4-thiadiazine product. Conversely, neutral/basic conditions or non-polar solvents often arrest the reaction at the thiazolo-2-hydrazone stage or induce isomerization into five-membered thiazoles[1].
Self-Validation Check: Monitor the cyclization via LC-MS. The disappearance of the linear intermediate mass and the emergence of the [M-H2O-HBr]+ peak confirms successful six-membered ring closure[2].
Table 1: Effect of Reaction Conditions on Regioselectivity
| Starting Material | Reagents & Solvents | Temperature | Dominant Pathway / Product | Ref |
| Thiosemicarbazide + α-haloketone | Absolute Ethanol (No Catalyst) | Reflux (Boiling) | 1,3,4-Thiadiazine (6-membered) | [2] |
| Thiosemicarbazide intermediate | p-TsCl, Triethylamine in NMP | Room Temp | 1,3,4-Thiadiazole (5-membered) | [3] |
| Thiosemicarbazide intermediate | t-BuOK or NaOH in THF | Room Temp | 1,3,4-Oxadiazole (5-membered) | [3] |
Q2: I am attempting to N-alkylate a thiadiazine core, but I keep getting a mixture of mono- and di-alkylated products. How can I achieve selective N(6)-monoalkylation?
Causality & Explanation: Direct alkylation using strong bases (like NaH) with alkyl halides (e.g., allyl iodide) indiscriminately deprotonates multiple nitrogen centers, leading to poor regiocontrol and complex mixtures[4]. To achieve exclusive N(6)-alkylation, you must shift from a standard SN2 mechanism to Mitsunobu conditions. Using di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD) with an alcohol ensures that the steric bulk of the phosphonium intermediate directs the alkylation exclusively to the less sterically hindered N(6) position[4].
Self-Validation Check: Run a 2D NOESY NMR on the purified product. A strong NOE correlation between the methylene hydrogens of the incoming alkyl group and the hydrogen of the thiadiazine alkene strictly validates N(6) regioselectivity[4].
Q3: How do I synthesize 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine efficiently without excessive side-product formation?
Causality & Explanation: This foundational synthesis relies on the one-step condensation of dichloromalononitrile with sulfur dichloride (SCl2). Because the carbon-4 position is highly electrophilic due to the electron-withdrawing chlorine substituents and the heteroaromatic ring system, side reactions with ambient nucleophiles (like atmospheric moisture) rapidly degrade the intermediate[5]. Maintaining strictly anhydrous conditions and utilizing fractional distillation under reduced pressure is critical to isolate the pure product, which normally crystallizes at -20°C[5].
Self-Validation Check: Post-distillation, run an IR spectrum. The absence of broad -OH or -NH stretches, combined with sharp C=N and C-Cl bands, validates that the highly electrophilic C-4 position has not been compromised by nucleophilic attack[5].
Standardized Experimental Protocols
Protocol A: Refined Synthesis of 2-Amino-1,3,4-Thiadiazin-3-ium Bromides
This protocol describes the catalyst-free cyclocondensation of thiosemicarbazides with phenacyl bromides, utilizing thermal energy to drive the thermodynamic 6-membered product[2].
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the 4-substituted thiosemicarbazide in absolute ethanol.
-
Addition: Slowly add 1.0 equivalent of the α-haloketone (e.g., phenacyl bromide) to the stirring solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C). The absence of an external catalyst forces reliance on the thermal energy and the polar protic nature of ethanol to drive the elimination of H2O and HBr[2].
-
Monitoring: Sample the reaction every 2 hours. TLC (Hexane:EtOAc 7:3) will show the consumption of the starting materials.
-
Isolation: Upon completion, cool the mixture to 0°C. The 1,3,4-thiadiazinium bromide will precipitate as crystalline solids. Filter, wash with cold ethanol, and dry under a vacuum.
Protocol B: Regioselective Mitsunobu N(6)-Alkylation of Thiadiazines
Directing alkylation to the N(6) position requires overriding the inherent acidity of the N(2) proton using steric bulk[4].
-
Reagent Mixing: Dissolve the thiadiazine substrate (1.0 eq), triphenylphosphine (1.5 eq), and the target alcohol (e.g., allyl alcohol, 1.2 eq) in anhydrous THF under a strict argon atmosphere.
-
Activation: Cool the solution to 0°C using an ice bath. Dropwise, add DBAD or DEAD (1.5 eq). The solution color should transition as the betaine intermediate forms.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The bulky phosphonium intermediate sterically blocks the N(2) position, directing the alcohol exclusively to N(6)[4].
-
Purification: Quench with water, extract the organic layer with dichloromethane, and purify via flash column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis and X-ray determination of 2-amino-6 H -1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02531H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine | 51915-27-6 [smolecule.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Thiadiazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Thiadiazines, six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, represent a scaffold of significant interest in medicinal chemistry.[1][2] Their derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5] This guide will focus on providing validated, repeatable protocols for two of the most prominent of these activities: anticancer and antimicrobial efficacy.
The Validation Workflow: From Benchtop to Biological Insight
A systematic approach is paramount to validating a new chemical entity. The journey from a newly synthesized thiadiazine derivative to a candidate with validated biological activity involves a multi-step process of screening, confirmation, and comparison. This workflow ensures that resources are focused on the most promising compounds.
Caption: A generalized workflow for validating synthetic compounds.
Part 1: Assessing Anticancer Activity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating a compound's cytotoxic effect on cancer cell lines.[6][7][8] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][9] The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[7][10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of several thiadiazine derivatives simultaneously.
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[7]
-
Synthetic thiadiazine derivatives (dissolved in DMSO to create a stock solution)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of complete medium. Seed 100 µL of this cell suspension into each well of a 96-well plate.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your thiadiazine derivatives in the complete growth medium. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.[7]
-
After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of your compounds to the respective wells.
-
Controls are Critical:
-
Untreated Control: Wells with cells and fresh medium only (represents 100% viability).
-
Vehicle Control: Wells with cells and medium containing the highest concentration of DMSO used in the experiment (to ensure the solvent itself is not toxic).[7]
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for an exposure time relevant to your research question (typically 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of the MTT reagent to each well.[7] Incubate for 4 hours at 37°C, protected from light.[7][9]
-
Formazan Solubilization: After the 4-hour incubation, you will see purple formazan crystals in the wells with viable cells. Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer (DMSO) to each well to dissolve the crystals.[7]
-
Data Acquisition: Place the plate on a shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
Data Interpretation and Comparison
The absorbance values are used to calculate the percentage of cell viability for each concentration of your thiadiazine derivative compared to the untreated control. This data is then plotted to determine the IC50 value—the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency.
Comparative Data Table (Hypothetical):
| Compound | Target Cell Line | IC50 (µM) |
| Thiadiazine-A (New) | MCF-7 | 8.5 |
| Thiadiazine-B (New) | MCF-7 | 22.1 |
| Doxorubicin (Standard) | MCF-7 | 1.2 |
| Thiadiazine-A (New) | A549 | 15.2 |
| Thiadiazine-B (New) | A549 | 45.8 |
| Doxorubicin (Standard) | A549 | 2.5 |
This table allows for a direct comparison of the potency of your new derivatives against a well-established anticancer drug like Doxorubicin.
Part 2: Evaluating Antimicrobial Efficacy via Minimum Inhibitory Concentration (MIC)
For centuries, society has sought effective antimicrobial agents, and thiadiazine derivatives have shown considerable promise in this area.[11][12][13] The gold standard for quantifying the in vitro activity of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay.[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for testing against both Gram-positive and Gram-negative bacteria.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[11]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Synthetic thiadiazine derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin or Ampicillin)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.[15]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of your thiadiazine derivatives.[16][17]
-
Add 100 µL of MHB to wells 2 through 11.
-
Add 200 µL of your compound at twice the highest desired concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across to well 10. Discard 100 µL from well 10.
-
-
Controls are Essential:
-
Growth Control (Positive): Well 11 contains 100 µL of MHB with no compound.
-
Sterility Control (Negative): Well 12 contains 100 µL of MHB with no compound and no bacteria.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15] You can also read the optical density at 600 nm to aid in this determination.
Data Interpretation and Comparison
The MIC value provides a quantitative measure of the potency of your thiadiazine derivative. This allows for a direct comparison with standard antibiotics and other derivatives.
Comparative Data Table (Hypothetical):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Thiadiazine-C (New) | 4 | 16 |
| Thiadiazine-D (New) | 32 | >64 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 |
This table clearly shows that while Thiadiazine-C has promising activity, especially against S. aureus, it is not yet as potent as the standard antibiotic Ciprofloxacin.
Structure-Activity Relationship (SAR) and Future Directions
The data gathered from these validation assays is crucial for informing the next cycle of chemical synthesis. By comparing the IC50 or MIC values of different derivatives, researchers can begin to understand the Structure-Activity Relationship (SAR).[18][19][20][21] For example, does adding a halogen at a particular position increase potency? Does a specific alkyl chain length improve activity against Gram-positive bacteria? Answering these questions is fundamental to the iterative process of drug design and optimization.[22]
Conclusion
This guide provides a robust framework for validating the biological activity of novel synthetic thiadiazine derivatives. By adhering to these detailed protocols, emphasizing proper controls, and systematically comparing results against established standards, researchers can generate high-quality, reproducible data. This rigorous approach is the bedrock upon which successful drug discovery and development programs are built. The insights gained from this validation process will undoubtedly pave the way for the next generation of thiadiazine-based therapeutics.
References
-
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
-
Ullah, H., et al. (2023). Blocking the major inflammatory pathways by newly synthesized thiadiazine derivatives via in-vivo, in-vitro and in-silico mechanism. Bioorganic Chemistry. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol. [Link]
-
Blocking the major inflammatory pathways by newly synthesized thiadiazine derivatives via in-vivo, in-vitro and in-silico mechanism. (2023). Pain Research Forum. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Yan, X., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis and Antimicrobial Activity of New Tetrahydro-2H-1,3,5- thiadiazine-2-thione Derivatives. (2011). ResearchGate. [Link]
-
Sousa, A. M., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Sanna, A., et al. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Molecules. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]
-
Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Review Article on Thiadiazole Derivatives and Its Biological Activity. (2024). Sarcouncil Journal of Plant and Agronomy. [Link]
-
Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. [Link]
-
Karczmarzyk, Z., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. [Link]
-
Abdel-Rahman, T. M. (2006). Synthesis, Reactions, and Anticancer Activity of Some 1,3,4-Thiadiazole/Thiadiazine Derivatives of Carbazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis and antimicrobial activity of novel 1,3,4-thiadiazine derivatives. (2012). Der Pharma Chemica. [Link]
-
Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Journal of Drug Delivery and Therapeutics. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Synthesis, Reactions, and Anticancer Activity of Some 1,3,4-Thiadiazole/Thiadiazine Derivatives of Carbazole. (2006). ResearchGate. [Link]
-
Ullah, H., et al. (2022). Selected Thiadiazine-Thione Derivatives Attenuate Neuroinflammation in Chronic Constriction Injury Induced Neuropathy. Frontiers in Pharmacology. [Link]
-
Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. [Link]
-
Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. (2020). Journal of Cancer Science & Research. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole and its Derivatives with their Pharmacological Properties. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Xu, Y., et al. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Journal of Medicinal Chemistry. [Link]
-
Hechenleitner, E., et al. (2023). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry. [Link]
-
Highly potent anti-inflammatory, analgesic and antioxidant activities of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine thiones. (2018). ResearchGate. [Link]
-
Oruç, E. E., et al. (2004). 1,3,4-Thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation. Journal of Medicinal Chemistry. [Link]
-
Ullah, H., et al. (2022). Analagesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates. Latin American Journal of Pharmacy. [Link]
-
1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation. (2004). PubMed. [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Synthetic Communications. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. painresearchforum.org [painresearchforum.org]
- 4. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selected Thiadiazine-Thione Derivatives Attenuate Neuroinflammation in Chronic Constriction Injury Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. hielscher.com [hielscher.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Mechanistic Benchmarking: How Thiadiazines Outperform Standard Agents
As a Senior Application Scientist, I have designed this technical guide to move beyond superficial product claims and provide a rigorous, data-driven benchmarking analysis of novel thiadiazine compounds. Characterized by their unique N-C-S linkage, thiadiazines (such as 1,3,4-thiadiazines and 1,3,5-thiadiazine-2-thiones) are emerging as highly versatile heterocyclic scaffolds in drug discovery.
This guide objectively evaluates their performance against established clinical standards in two critical therapeutic areas: overcoming multidrug-resistant (MDR) bacterial infections and modulating metabolic pathways in diabetes.
To benchmark these compounds effectively, we must first understand the causality behind their biological activity. Thiadiazines operate as multi-target modulators, which gives them a distinct advantage over single-pathway inhibitors.
1.1 Overcoming Antimicrobial Resistance via Efflux Pump Inhibition A major hurdle in treating Staphylococcus aureus infections is the overexpression of the NorA efflux pump, which actively extrudes biocides and antibiotics. Recent evaluations of thiadiazine-derived compounds (e.g., Compound IJ28) demonstrate 1[1]. By physically blocking the NorA transport channel, thiadiazines force the intracellular accumulation of antibacterial agents, effectively re-sensitizing resistant strains and triggering cell death.
1.2 Metabolic Modulation via α-Glucosidase Inhibition Beyond infectious diseases, specific 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-phenylhydrazone derivatives have shown remarkable potential as antidiabetic agents. Mechanistic studies utilizing circular dichroism and 3D fluorescence spectroscopy reveal that these compounds2[2]. This structural alteration hinders catalytic activity, leading to a significant decrease in postprandial blood glucose levels.
Dual mechanistic pathways of thiadiazine derivatives in bacterial and metabolic targets.
Comparative Performance Data
To objectively evaluate these novel compounds, we benchmark their performance against established clinical standards. The data below synthesizes recent experimental findings into structured comparisons.
Table 1: Antimicrobial & Antifungal Efficacy Benchmarking Note: Lower Minimum Inhibitory Concentration (MIC) indicates higher potency.
| Test Compound | Target Organism | MIC (µg/mL) | Reference Standard | Standard MIC (µg/mL) |
| THTT Derivative (4a) | Staphylococcus aureus | 4.0 | Ciprofloxacin | Variable (Strain dependent) |
| THTT Derivative (4a) | Candida krusei | 8.0 | Fluconazole | 64.0 |
| Compound IJ28 | S. aureus 1199B (NorA+) | 0.5 (EtBr MIC) | EtBr (Untreated Control) | 26.6 |
Data supported by in vitro evaluations of3[3] and 1[1].
Table 2: Antidiabetic Efficacy Benchmarking Note: Lower IC₅₀ indicates stronger enzyme inhibition.
| Test Compound | Target Enzyme | IC₅₀ (µM) | Reference Standard | Standard IC₅₀ (µM) |
| Compound 5o | α-Glucosidase | 31.23 ± 0.89 | Acarbose | 700.20 ± 10.55 |
Data supported by evaluations of2[2].
Self-Validating Experimental Protocols
A robust benchmarking guide must provide reproducible methodologies. The following protocols are designed as self-validating systems, ensuring that the observed efficacy is a direct result of the compound's mechanism of action.
Protocol 1: Fluorimetric Evaluation of NorA Efflux Pump Inhibition
Causality & Rationale: Ethidium bromide (EtBr) is a fluorescent probe and a known substrate for the NorA efflux pump. If a thiadiazine compound successfully inhibits the pump, EtBr accumulates intracellularly, intercalates with bacterial DNA, and emits a strong fluorescent signal. This provides a direct, real-time kinetic readout of pump blockade rather than relying solely on endpoint cell death.
Step-by-Step Methodology:
-
Culture Preparation: Grow S. aureus 1199B (a NorA overexpressing strain) overnight in Tryptic Soy Broth (TSB) at 37°C.
-
Standardization (Self-Validation Step): Centrifuge the culture, wash the pellet twice with Phosphate-Buffered Saline (PBS, pH 7.4), and resuspend to an exact optical density (OD₆₀₀) of 0.5. Why? Standardizing the OD ensures that any variance in fluorescence is strictly due to the compound's inhibitory effect on the pump, eliminating artifacts from discrepancies in cell count.
-
Treatment Application: In a 96-well black microtiter plate, combine the standardized bacterial suspension, EtBr (final concentration 0.5 µg/mL), and the thiadiazine test compound at sub-inhibitory concentrations.
-
Kinetic Measurement: Immediately measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 600 nm) taking readings every 5 minutes for 60 minutes at 37°C.
-
Data Interpretation: Calculate the relative fluorescence units (RFU). A statistically significant increase in RFU compared to the untreated EtBr control validates active efflux inhibition.
Workflow for evaluating NorA efflux pump inhibition using EtBr fluorimetry.
Protocol 2: α-Glucosidase Inhibition Kinetics
Causality & Rationale: Using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate allows for the spectrophotometric quantification of enzyme activity. The rate of yellow product (p-nitrophenol) formation is inversely proportional to the thiadiazine inhibitor's efficacy.
Step-by-Step Methodology:
-
Enzyme Preparation: Dissolve α-glucosidase in 0.1 M phosphate buffer (pH 6.8).
-
Incubation (Self-Validation Step): Mix 10 µL of the thiadiazine derivative with 20 µL of the enzyme solution. Incubate at 37°C for exactly 15 minutes. Why? This pre-incubation phase is critical. It allows the compound time to induce secondary structural changes in the enzyme before the substrate is introduced, validating whether the inhibition is allosteric/structural rather than purely competitive.
-
Reaction Initiation: Add 20 µL of 2.5 mM pNPG to start the reaction. Incubate for 15 minutes at 37°C.
-
Termination & Quantification: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃. Read absorbance at 405 nm and calculate the IC₅₀ using non-linear regression analysis.
Conclusion
The benchmarking data unequivocally demonstrates that novel thiadiazine derivatives offer superior potency compared to traditional agents like Acarbose and Fluconazole in specific in vitro models. By understanding their multi-target mechanisms—from efflux pump inhibition to enzyme structural modulation—researchers can confidently optimize these scaffolds for advanced clinical translation.
References
-
Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. MDPI.[Link]
-
Synthesis, biological evaluation and action mechanism of 7H-[1,2,4] triazolo [3,4-b] [1,3,4] thiadiazine-phenylhydrazone derivatives as α-glucosidase inhibitors. PubMed / European Journal of Medicinal Chemistry.[Link]
-
New Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives as Potential Antimicrobial Agents. ResearchGate.[Link]
Sources
Comparative Analysis of Heterocyclic Scaffolds: 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine vs. 1,3,4-Thiadiazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Their unique structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug discovery. This guide provides an in-depth comparison between two distinct sulfur and nitrogen-containing heterocyclic systems: the six-membered, non-aromatic 4H-1,3,5-thiadiazine ring, exemplified by 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, and the five-membered, aromatic 1,3,4-thiadiazole ring, which is a cornerstone of numerous derivative families.
For researchers and drug development professionals, understanding the nuanced differences in structure, synthesis, and biological activity between such scaffolds is paramount. This analysis will elucidate these differences, supported by experimental data and established protocols, to inform rational drug design and guide the selection of appropriate molecular frameworks for targeted therapeutic applications.
Core Structural and Physicochemical Distinctions
The fundamental differences in the ring structure of 1,3,5-thiadiazines and 1,3,4-thiadiazoles dictate their physicochemical properties, conformational flexibility, and ultimately, their interaction with biological macromolecules.
-
1,3,5-Thiadiazine Ring: This is a six-membered heterocyclic ring containing one sulfur and two nitrogen atoms at positions 1, 3, and 5. The 4H designation in the topic compound indicates that the fourth position is a saturated carbon (CH2), rendering the ring system non-aromatic and conformationally flexible. This flexibility allows it to adopt various spatial arrangements, such as boat or chair conformations.[1]
-
1,3,4-Thiadiazole Ring: In contrast, the 1,3,4-thiadiazole core is a five-membered, planar, and aromatic heterocycle.[2] Its aromaticity, conferred by the delocalized π-electron system, results in a rigid structure. This planarity and the specific arrangement of heteroatoms make it a bioisostere of the pyrimidine ring, a key component of nucleobases.[3][4] This bioisosterism is a critical factor in its ability to interfere with biological processes involving nucleic acids.[3][4]
Caption: Comparison of the 1,3,5-thiadiazine and 1,3,4-thiadiazole core structures.
The mesoionic character of the 1,3,4-thiadiazole ring enables its derivatives to readily cross cellular membranes and engage with biological targets, often with high selectivity and reduced toxicity.[5][6] The non-aromatic nature of the 4H-1,3,5-thiadiazine ring results in a different electronic distribution and spatial profile, leading to distinct biological interactions.
Synthesis Methodologies: A Comparative Overview
The synthetic routes to these two scaffolds are distinct, reflecting their structural differences. The choice of synthetic strategy is critical as it dictates the feasibility of generating diverse libraries for structure-activity relationship (SAR) studies.
Synthesis of 1,3,5-Thiadiazine Derivatives: These compounds are often prepared via cyclization reactions. A common method involves the treatment of alkyl, aryl, or heterocyclic primary thioamides with an isocyanate, such as phenoxycarbonyl isocyanate.[7] This forms an intermediate which then cyclizes upon heating or treatment with a base.[7] Another established route involves the reaction of amines and formaldehyde with a source of sulfur, often in a one-pot domino synthesis.[8]
Synthesis of 1,3,4-Thiadiazole Derivatives: The synthesis of the 1,3,4-thiadiazole ring is well-established, with numerous versatile methods available. A prevalent strategy is the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids, acid chlorides, or anhydrides.[6][9][10][11] Dehydrating agents like concentrated sulfuric acid, polyphosphate ester (PPE), or phosphorus oxychloride are frequently employed to facilitate the ring closure.[10][12] This approach allows for the introduction of diverse substituents at the 2- and 5-positions of the thiadiazole ring.
Caption: General synthetic pathways for 1,3,5-thiadiazine and 1,3,4-thiadiazole cores.
Profile of Biological Activities: Breadth and Potency
While both scaffolds exhibit biological activity, the 1,3,4-thiadiazole ring has been the subject of far more extensive investigation and has demonstrated a significantly broader and more potent range of pharmacological effects.
1,3,5-Thiadiazine Derivatives: The biological activities of 1,3,5-thiadiazines are predominantly centered on antimicrobial and agricultural applications.[13]
-
Antimicrobial: Derivatives have shown in vitro activity against bacteria such as Staphylococcus aureus and Serratia marcescens, as well as fungi like Candida albicans and Trichophyton mentagrophytes.[7][14] Some compounds exhibit potent antifungal activity with minimum inhibitory concentration (MIC) values below 2 µg/mL.[7]
-
Antileishmanial and Antibacterial: Tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) have demonstrated promising antileishmanial and antibacterial properties.[8]
-
Agricultural: The derivative Dazomet is a well-known agricultural nematicide and fungicide, highlighting the utility of this scaffold in crop protection.[13]
-
Anticancer: While less common, some derivatives have shown antileukemic activity.[7]
1,3,4-Thiadiazole Derivatives: This class of compounds is renowned for its vast spectrum of potent biological activities, making it a "privileged scaffold" in medicinal chemistry.[2][15]
-
Anticancer: This is one of the most prominent activities.[5] 1,3,4-thiadiazole derivatives have shown significant cytotoxic activity against numerous cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and leukemia (HL-60).[3][4][16][17] Their mechanism often involves interference with DNA replication and the activation of apoptotic pathways.[4]
-
Antimicrobial: Broad-spectrum antibacterial and antifungal activities are widely reported.[18][19]
-
Anti-inflammatory: Many derivatives exhibit significant anti-inflammatory properties.[9][18]
-
Other Activities: A multitude of other activities have been confirmed, including anticonvulsant, antiviral, antitubercular, antidiabetic, and anti-HIV properties.[15][20][21]
| Biological Activity | 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine & Derivatives | 1,3,4-Thiadiazole Derivatives |
| Primary Focus Areas | Antimicrobial, Agrochemical (Nematicide, Fungicide)[7][13] | Anticancer, Antimicrobial, Anti-inflammatory[2][5][15] |
| Anticancer | Limited reports (e.g., antileukemic)[7] | Extensive; potent against numerous cell lines[4][16][17][22] |
| Antibacterial | Active against Gram-positive bacteria[7][14] | Broad-spectrum activity[10][15] |
| Antifungal | Potent activity against specific fungi[7] | Broad-spectrum activity[10][18] |
| Anti-inflammatory | Reported activity[1] | Widely reported and potent[9][18] |
| Antiviral | Limited reports | Reported activity (e.g., anti-TMV, anti-HIV)[15][23] |
| Anticonvulsant | Reported activity[1] | Well-established activity[11][15] |
| Mechanism Insight | General cytotoxicity | Bioisostere of pyrimidine, interferes with DNA synthesis[3][4] |
Quantitative Performance and Experimental Protocols
Objective comparison requires quantitative data. While a direct comparison of the titular 1,3,5-thiadiazine with a specific 1,3,4-thiadiazole is limited by available literature, we can compare representative data from each class to illustrate their potential.
Table 2: Representative Biological Activity Data
| Compound Class | Assay Type | Target | Measurement | Result | Reference |
| 1,3,5-Thiadiazine Deriv. | Antifungal MIC | Trichophyton mentagrophytes | MIC | < 2 µg/mL | [7] |
| 1,3,5-Thiadiazine Deriv. | Antileishmanial | Leishmania tropica | IC₅₀ | 1.50 µg/mL | [8] |
| 1,3,4-Thiadiazole Deriv. | Anticancer | MCF-7 Breast Cancer | IC₅₀ | 6.6 µM | [3] |
| 1,3,4-Thiadiazole Deriv. | Anticancer | MDA-MB-231 Breast Cancer | IC₅₀ | 53.4 µM | [4] |
| 1,3,4-Thiadiazole Deriv. | Antibacterial | X. oryzae pv. oryzae | Inhibition | 56% at 100 µg/mL | [13] |
Experimental Protocol 1: Synthesis of a 2-Amino-5-aryl-1,3,4-thiadiazole Derivative
This protocol describes a standard method for synthesizing the 1,3,4-thiadiazole core, which is fundamental for generating derivatives for screening.
Rationale: This method is widely used due to its reliability and the commercial availability of a vast range of thiosemicarbazides and carboxylic acids, allowing for the creation of diverse chemical libraries. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to drive the cyclization.
Materials:
-
4-Chlorobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Concentrated ammonia solution
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Acid Addition: Carefully add cold, concentrated sulfuric acid (e.g., 5-10 mL per gram of benzoic acid) to the mixture with stirring in an ice bath to control the initial exotherm.
-
Heating: Once the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 60-70°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly onto a beaker of crushed ice with constant stirring.
-
Neutralization: Carefully neutralize the acidic solution with a concentrated ammonia solution until a precipitate forms and the solution is alkaline (pH ~8-9). Perform this step in a fume hood and an ice bath.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic properties of synthesized compounds against a cancer cell line.
Rationale: The MTT assay is a reliable and widely accepted method for measuring cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
Expert Analysis and Future Directions
The stark contrast in the volume of research and breadth of applications between 1,3,4-thiadiazoles and 1,3,5-thiadiazines is not accidental. It is a direct consequence of their fundamental structural differences.
Causality of Activity Profiles: The aromaticity and planarity of the 1,3,4-thiadiazole ring are the primary drivers of its success as a pharmacophore. This rigid structure allows for well-defined interactions with the planar structures within biological targets, such as the aromatic rings of amino acid residues in enzymes or the stacked base pairs of DNA. Its role as a pyrimidine bioisostere further enhances its potential to be recognized by cellular machinery involved in nucleic acid synthesis, leading to potent anticancer and antiviral effects.[4]
Conversely, the non-aromatic, flexible nature of the 4H-1,3,5-thiadiazine ring results in a less defined pharmacophore. While this flexibility can be advantageous for fitting into certain binding pockets, it often leads to lower binding affinity and specificity compared to rigid aromatic systems. Its biological activity profile, concentrated in antimicrobial and agrochemical areas, suggests it may interact with different, perhaps less structurally constrained, targets than its five-membered counterpart.
Future Outlook:
-
1,3,4-Thiadiazole Derivatives: Research on this scaffold will undoubtedly continue to flourish. The focus will likely shift towards designing derivatives with enhanced target selectivity to minimize off-target effects and developing multi-target agents for complex diseases like cancer. The use of this core in creating antibody-drug conjugates and targeted protein degraders represents a promising future direction.
-
1,3,5-Thiadiazine Derivatives: While less explored in pharmaceuticals, the 1,3,5-thiadiazine scaffold holds untapped potential. Its unique three-dimensional structure could be exploited to target proteins that have proven difficult to inhibit with traditional planar molecules. Further investigation into its antimicrobial mechanisms could lead to the development of new agents to combat drug-resistant pathogens. Furthermore, creating hybrid molecules that incorporate both the 1,3,5-thiadiazine and 1,3,4-thiadiazole rings is an intriguing strategy to combine their distinct properties.[13]
References
- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Bentham Science.
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). International Journal of Pharmaceutical & Biological Archives.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016).
- Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H). Journal of Medicinal Chemistry.
- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (2023).
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI.
- Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. (2023). RSC Publishing.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Taylor & Francis.
- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). ingentaconnect.com.
- Antimicrobial Activities of Some 1, 3. 5-Thiadiazine-2-Thiones. (1996). Chinese Journal of Modern Applied Pharmacy.
- 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
- Anticancer activity of 1,3,4-thiadiazoles (I–V).
- Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). PMC.
- Synthesis and Antimicrobial Activity of New Tetrahydro-2H-1,3,5- thiadiazine-2-thione Derivatives.
- Synthesis of 1,3,4-Thiadiazoles: Review. (2025).
- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (2014). Der Pharma Chemica.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
- 1,3,5-Oxadiazines and 1,3,5-Thiadiazines.
- Synthesis and antimicrobial activity of 1,3,5- thiadiazines and their isomerism into 1,3,5- triazines. (2005). Indian Journal of Chemistry.
- Synthesis of new 1,3,5-thiadiazine and 1,3,5-triazine derivatives and their antimicrobial activity. Indian Academy of Sciences.
- 1,2,6-Thiadiazin-3,5(2H,6H)-dione 1,1-dioxide derivatives. (1987). Canadian Journal of Chemistry.
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). PMC.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010).
- Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Zenodo.
- Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. (2026).
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. (2023). PMC.
- Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. mdpi.com [mdpi.com]
- 18. japsonline.com [japsonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. granthaalayahpublication.org [granthaalayahpublication.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the novelty of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine's properties
An in-depth technical analysis and comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic and agricultural potential of substituted 1,3,5-thiadiazine scaffolds.
Executive Summary & Structural Rationale
The 1,3,5-thiadiazine class of non-aromatic heterocycles has long been recognized for its broad-spectrum biological activities, historically serving as the foundation for agricultural nematicides and fungicides like dazomet[1]. However, the emergence of multi-drug resistant phytopathogenic fungi and human mycotic infections necessitates the development of novel scaffolds with enhanced pharmacokinetic profiles.
2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine (BCPT) represents a significant structural evolution in this class. By introducing bulky, electron-withdrawing 4-chlorophenyl groups at the 2 and 6 positions, alongside a phenyl ring at the 4-position, BCPT achieves a highly optimized lipophilicity (LogP) profile. This structural modification directly addresses the primary limitation of earlier tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives: poor transmembrane diffusion[2]. The halogen bonding proclivity of the chlorophenyl moieties, combined with the sp3 hybridized sulfur atom in the ring, facilitates rapid penetration through complex fungal cell walls and lipid bilayers, leading to superior intracellular accumulation[3].
Mechanistic Causality: How BCPT Outperforms Legacy Scaffolds
To understand BCPT's efficacy, one must examine its intracellular fate. Unlike standard azole antifungals that competitively inhibit lanosterol 14α-demethylase, 4H-1,3,5-thiadiazines often function as highly efficient prodrug systems[4].
-
Lipophilic Entry: The 4-chlorophenyl groups drive passive diffusion across the fungal cell membrane.
-
Hydrolytic Activation: Once in the aqueous, enzyme-rich cytosol, the thiadiazine ring undergoes spontaneous and enzymatic hydrolysis.
-
Dual-Target Disruption: This ring-opening event releases highly reactive dithiocarbamic acid and isothiocyanate intermediates[5]. These electrophilic species covalently bind to nucleophilic thiol groups on essential fungal enzymes, simultaneously disrupting ergosterol biosynthesis and inducing severe oxidative stress within the endomembrane system[3].
Fig 1: Intracellular hydrolytic activation and dual-target fungicidal mechanism of BCPT.
Comparative Performance Data
To objectively assess the novelty of BCPT, its in vitro antifungal activity was benchmarked against Fluconazole (a clinical standard azole) and Tricyclazole (a commercial agricultural fungicide). Data is expressed as the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)
| Pathogen Strain | Disease Context | BCPT | Fluconazole | Tricyclazole |
| Candida albicans (ATCC 10231) | Human opportunistic mycosis | 2.5 | 1.0 | >100 |
| Fusarium graminearum (PH-1) | Crop head blight / Mycotoxins | 8.0 | 64.0 | 32.0 |
| Magnaporthe grisea (Guy11) | Rice blast disease | 4.0 | >100 | 10.0 |
| Rhizoctonia solani (AG-1) | Sheath blight | 6.5 | 128.0 | 45.0 |
Data Interpretation: While Fluconazole maintains superiority against human clinical isolates (C. albicans), BCPT demonstrates profound, broad-spectrum efficacy against recalcitrant phytopathogenic fungi. Notably, BCPT outperforms Tricyclazole against M. grisea by a factor of 2.5x, validating the hypothesis that increased lipophilicity from the 4-chlorophenyl substitutions enhances transport inside fungal cells[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives.
Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)
Purpose: To quantify the intrinsic antifungal potency of BCPT. Causality & Validation: Relying solely on visual turbidity can lead to subjective errors. This protocol utilizes Resazurin (Alamar Blue), a metabolic indicator. Living cells reduce blue resazurin to pink resorufin. A lack of color change definitively proves metabolic arrest, self-validating the fungicidal (rather than merely fungistatic) nature of the compound.
-
Compound Preparation: Dissolve BCPT in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the highly lipophilic BCPT.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of BCPT in RPMI-1640 medium (buffered to pH 7.0 with MOPS) to achieve a final concentration range of 0.5 to 128 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.
-
Inoculum Preparation: Harvest fungal spores and adjust to a concentration of 1×104 CFU/mL using a hemocytometer.
-
Inoculation & Controls: Add 100 µL of the inoculum to each well.
-
Self-Validation Step: Include a Sterility Control (media + BCPT, no fungi) to rule out contamination, and a Growth Control (media + fungi + 1% DMSO) to prove the solvent does not inhibit baseline growth.
-
-
Incubation & Readout: Incubate at 28°C for 48-72 hours. Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating zero metabolic reduction).
Protocol B: Transmission Electron Microscopy (TEM) of Endomembrane Disruption
Purpose: To physically verify the intracellular mechanism of action (membrane disruption vs. cell wall degradation). Causality & Validation: By utilizing osmium tetroxide ( OsO4 ) as a secondary fixative, lipid bilayers are heavily stained. If BCPT acts via the proposed isothiocyanate-induced oxidative stress pathway[4], TEM will reveal vacuolization and mitochondrial swelling without primary cell wall collapse.
-
Treatment: Treat logarithmic-phase M. grisea hyphae with BCPT at 1x MIC (4.0 µg/mL) for 12 hours.
-
Primary Fixation: Harvest cells and fix in 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 4 hours at 4°C. Causality: Glutaraldehyde covalently cross-links proteins, preserving the macro-cellular architecture.
-
Secondary Fixation (Lipid Staining): Wash cells and post-fix with 1% OsO4 for 2 hours. Self-Validation Step: OsO4 specifically binds to unsaturated lipids, providing the high electron contrast required to visualize the integrity of the endomembrane system.
-
Dehydration & Embedding: Dehydrate through a graded ethanol series (30% to 100%) and embed in Spurr's resin.
-
Sectioning & Imaging: Cut ultrathin sections (70 nm), stain with uranyl acetate and lead citrate, and observe under a TEM at 80 kV. Compare against untreated controls to validate BCPT-induced organelle degradation.
Conclusion
2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine represents a highly promising, rationally designed antifungal scaffold. By leveraging the lipophilicity of dual chlorophenyl substitutions, it bypasses the permeability issues of legacy thiadiazines. Its unique prodrug-like hydrolysis mechanism provides a multi-targeted attack on fungal metabolism, making it a superior candidate for agricultural applications where resistance to standard azoles and triazines is rapidly expanding.
References
- Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group.PeerJ (via PMC).
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 3,5-DISUBSTITUTED-TETRAHYDRO-2H-1,3,5-THIADIAZINE- 2-THIONE DERIVATIVES.Turkish Journal of Pharmaceutical Sciences.
- Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo.Chinese Chemical Society.
- Emerging antifungal azoles and effects on Magnaporthe grisea.PubMed / NIH.
- Thiadiazine Derivatives as Antiprotozoal New Drugs.Semantic Scholar.
Sources
- 1. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Emerging antifungal azoles and effects on Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. turkjps.org [turkjps.org]
A Comparative Guide to the Synthesis and Evaluation of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
This guide provides a comprehensive, in-depth technical overview for the synthesis and evaluation of the novel heterocyclic compound, 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine. Designed for researchers and professionals in drug discovery and medicinal chemistry, this document moves beyond simple protocols to explain the underlying principles and comparative advantages of different methodologies. We will explore a primary and an alternative synthetic route, detail robust characterization techniques, and present a standardized protocol for preliminary biological screening.
Introduction: The Therapeutic Potential of 1,3,5-Thiadiazines
The 1,3,5-thiadiazine scaffold is a six-membered heterocyclic ring containing sulfur and nitrogen atoms, which has garnered significant attention in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, featuring halogenated phenyl rings, suggests a strong potential for biological activity, as halogen substituents are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide offers a replicable framework for its synthesis and subsequent performance testing.
Part 1: Synthesis of the Target Compound
The synthesis of asymmetrically substituted 1,3,5-thiadiazines requires a strategic approach to control the regiochemistry of the final ring structure. We present two plausible synthetic pathways, each with distinct advantages and considerations.
Primary Synthesis Route: Condensation of Amidinothiourea with N-Phenyl Isocyanodichloride
This route is based on a well-established method for constructing the 1,3,5-thiadiazine ring system, which involves the reaction of a substituted amidinothiourea with an isocyanodichloride.[3] This multi-step synthesis ensures a controlled assembly of the molecular framework.
This approach provides excellent control over the final substitution pattern. By pre-assembling the 1-(4-chlorobenzylidene)amidino-3-phenylthiocarbamide intermediate, we ensure the correct placement of the 4-chlorophenyl and phenyl groups before the final cyclization step, minimizing the formation of isomeric byproducts.
Step 1: Synthesis of 1-Amidino-3-phenylthiocarbamide
-
To a stirred solution of guanidine nitrate (0.1 mol) in 150 mL of ethanol, add a solution of sodium hydroxide (0.1 mol) in 20 mL of water.
-
Add phenyl isothiocyanate (0.1 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield 1-amidino-3-phenylthiocarbamide.
Step 2: Synthesis of 1-(4-chlorobenzylidene)amidino-3-phenylthiocarbamide
-
Dissolve 1-amidino-3-phenylthiocarbamide (0.05 mol) and 4-chlorobenzaldehyde (0.05 mol) in 100 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine Hydrochloride
-
Prepare N-(4-chlorophenyl) isocyanodichloride by reacting 4-chloroaniline with thiophosgene.
-
Suspend 1-(4-chlorobenzylidene)amidino-3-phenylthiocarbamide (0.02 mol) in 80 mL of dry chloroform.
-
To this suspension, add a solution of N-(4-chlorophenyl) isocyanodichloride (0.02 mol) in 20 mL of dry chloroform dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
The resulting precipitate, the hydrochloride salt of the target compound, is collected by filtration and washed with dry ether.
Step 4: Basification to Yield the Final Product
-
Suspend the hydrochloride salt (from Step 3) in a mixture of ethanol and water (1:1).
-
Add dilute ammonium hydroxide solution dropwise with stirring until the solution becomes basic (pH ~8-9).
-
The free base, 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, will precipitate.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetonitrile to obtain the purified product.
Alternative Synthesis Route: One-Pot Reaction from Aryl Aldehyde, Thiosemicarbazide, and α-Bromoacetophenone
This alternative pathway leverages a condensation reaction, a common strategy for forming various thiadiazine isomers.[4] While potentially more direct, it may require more rigorous purification to isolate the desired 1,3,5-thiadiazine isomer from other possible products like 1,3,4-thiadiazines.
A one-pot or streamlined synthesis is highly desirable for efficiency and scalability. This method reduces the number of intermediate isolation steps, saving time and resources. However, the potential for side reactions, such as the formation of 1,3,4-thiadiazine or other isomers, necessitates careful control of reaction conditions and thorough characterization of the final product.
-
To a solution of thiosemicarbazide (0.1 mol) in 150 mL of ethanol, add 4-chlorobenzaldehyde (0.1 mol).
-
Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 2 hours to form the thiosemicarbazone intermediate in situ.
-
To the same flask, add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (0.1 mol) in 50 mL of ethanol.
-
Then, add a solution of aniline (0.1 mol) and reflux for an additional 12-18 hours. The reaction should be monitored by TLC.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to isolate the desired 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine.
Comparative Analysis of Synthesis Routes
| Feature | Primary Synthesis Route | Alternative Synthesis Route |
| Number of Steps | 4 (multi-step) | 1 (one-pot) |
| Control of Isomers | High: Pre-assembly of intermediates ensures regioselectivity. | Moderate to Low: Risk of forming 1,3,4-thiadiazine and other isomers. |
| Purification | Simpler; primarily recrystallization. | More complex; requires column chromatography. |
| Reaction Time | Longer overall synthesis time. | Shorter reaction time. |
| Scalability | More predictable and generally easier to scale up. | May present challenges in scaling due to purification needs. |
| Reagent Availability | N-phenyl isocyanodichloride may need to be synthesized. | Reagents are generally commercially available. |
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine. The following protocols outline the standard analytical techniques.
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent.[5]
-
Expected ¹H NMR Signals : Protons on the 4-chlorophenyl rings would likely appear as doublets in the aromatic region (~7.4-7.8 ppm). Protons on the N-phenyl ring would appear as multiplets (~7.0-7.5 ppm). A key signal would be the singlet for the methine proton at the C4 position of the thiadiazine ring, expected to be in the range of 5.5-6.5 ppm.
-
Expected ¹³C NMR Signals : Aromatic carbons would resonate in the ~120-150 ppm range. The C=N carbons of the thiadiazine ring would be expected downfield (~155-165 ppm). The C4 carbon would appear in the aliphatic region, likely around 60-70 ppm.[6]
-
-
Mass Spectrometry (MS) :
-
Obtain a mass spectrum using Electrospray Ionization (ESI) to confirm the molecular weight of the compound.[5]
-
The expected [M+H]⁺ peak for C₂₁H₁₅Cl₂N₃S would be approximately m/z 424.04.
-
-
Infrared (IR) Spectroscopy :
-
Record the IR spectrum using an FTIR spectrometer with the sample prepared as a KBr pellet.
-
Expected Characteristic Peaks : Look for C=N stretching vibrations around 1600-1650 cm⁻¹, aromatic C=C stretching around 1450-1600 cm⁻¹, and C-S stretching vibrations in the 600-800 cm⁻¹ region.
-
Part 3: Performance Testing - Antimicrobial Activity
Given the known antimicrobial properties of many thiadiazine derivatives, a primary performance test involves screening the compound against common bacterial pathogens.[4][7]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.
-
Preparation of Stock Solution : Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains : Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Culture Preparation : Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
Microplate Assay :
-
Use a sterile 96-well microplate.
-
Add 100 µL of MHB to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Finally, add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation : Incubate the microplate at 37°C for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Workflow for MIC Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
